2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFCSIBVJROWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351604 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41381-89-9 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a modern, environmentally benign synthetic protocol utilizing microwave-assisted Hantzsch thiazole synthesis. Furthermore, it consolidates key characterization data and presents detailed experimental procedures to facilitate its preparation and verification in a laboratory setting.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including enzyme inhibitors and fluorescent dyes.[1] This guide focuses on a highly efficient and green synthetic methodology for its preparation, moving away from traditional, prolonged heating methods.
Synthesis of this compound
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide.[2] In this specific synthesis, 2-bromoacetophenone reacts with 2-cyanothioacetamide. A significant improvement to this method involves the use of focused microwave irradiation with glycerol as a green solvent, which leads to excellent yields and short reaction times.[1][2][3]
Reaction Scheme:
Characterization
The synthesized this compound is a solid at room temperature.[4] Its identity and purity are confirmed through various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Protocols
Microwave-Assisted Synthesis of this compound[1]
Materials:
-
2-Cyanothioacetamide
-
2-Bromoacetophenone
-
Anhydrous glycerol
-
Ethanol
-
Deionized water
-
Microwave vial (2-5 mL)
-
Focused microwave reactor
Procedure:
-
In a 2-5 mL microwave vial, combine 2-cyanothioacetamide (0.001 mol) and 2-bromoacetophenone (0.001 mol).
-
Add anhydrous glycerol (3-4 mL) to the vial.
-
Pre-stir the reaction mixture for 4 minutes.
-
Irradiate the mixture in a focused microwave reactor at 40-45 Watts for a duration of 3.5 to 4.5 minutes.
-
After the reaction is complete, dissolve the product in ethanol (1-2 mL).
-
Precipitate the product by diluting the ethanolic solution with water (50 mL).
-
Collect the solid product by filtration and air dry.
-
For further purification, recrystallize the product from ethanol.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈N₂S | [5] |
| Molecular Weight | 200.26 g/mol | [5] |
| CAS Number | 41381-89-9 | [5] |
| Appearance | Solid | [4] |
| Melting Point | 62-63 °C (from Methanol) | [3] |
| ¹H NMR (CDCl₃, 250 MHz), δ (ppm) | 4.27 (s, 2H, CH₂), 7.48 (d, 2H, J = 7.39 Hz, ArH), 7.56 (s, 1H, ArH), 7.65 - 7.72 (m, 5H, ArH), 7.99 (d, 2H, J = 8.59 Hz, ArH)* | [1] |
*Note: The provided ¹H NMR data is for a closely related biphenyl derivative, 2-[4-(biphenyl-4-yl)thiazol-2-yl]acetonitrile, as a representative example from the cited literature. The spectrum for the title compound is expected to show similar signals for the thiazole and acetonitrile protons, with a simplified aromatic region corresponding to a single phenyl group.
Visualizations
Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Hantzsch Thiazole Synthesis Signaling Pathway
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 4-position and an acetonitrile group at the 2-position. The thiazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science. While experimental data for some properties of this specific molecule are limited, this guide consolidates available information and outlines established methodologies for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for rigorous applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂S | [1][2][3] |
| Molecular Weight | 200.26 g/mol | [1][2][3] |
| Melting Point | 59 °C | [4] |
| Boiling Point (Predicted) | 378.5 ± 25.0 °C | [4] |
| CAS Number | 41381-89-9 | [1][2][3] |
| Appearance | Solid | [5] |
Note: Experimental determination of the boiling point, solubility in various solvents, pKa, and logP is recommended for precise applications.
Experimental Protocols
General Synthesis Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a phenacyl halide (e.g., phenacyl bromide) and 2-cyanoethanethioamide.
Reaction Scheme:
Caption: General Hantzsch synthesis for the target compound.
Illustrative Experimental Protocol (Adapted from similar syntheses):
-
Reaction Setup: To a solution of 2-cyanoethanethioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add phenacyl bromide (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then treated with a weak base, such as a sodium carbonate or sodium bicarbonate solution, to neutralize the hydrobromide salt of the product, which often leads to the precipitation of the free base.[6][7]
-
Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared with the literature value.
Determination of Physicochemical Properties
Standard experimental methods for determining key physicochemical parameters are outlined below.
Workflow for Physicochemical Property Determination:
Caption: Workflow for synthesis and property determination.
-
Solubility: The equilibrium solubility can be determined using the shake-flask method. An excess of the compound is added to various solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide) in sealed vials. The vials are agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa: The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water. The concentrations in each phase are measured after equilibration to calculate the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound on a nonpolar stationary phase.
Biological Activity
While the thiazole moiety is present in many biologically active compounds, specific studies on the biological activity of this compound are not extensively reported in the public domain. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity through various mechanisms, such as inhibition of kinases, tubulin polymerization, and topoisomerases.
-
Antimicrobial Activity: The thiazole ring is a key component of some antibiotics and has been incorporated into new synthetic agents with antibacterial and antifungal properties.
-
Enzyme Inhibition: Thiazole derivatives have been designed as inhibitors for various enzymes, including monoamine oxidase (MAO) and kynurenine 3-hydroxylase, suggesting potential applications in neurodegenerative diseases.[8]
Given the diverse biological roles of related structures, this compound represents a molecule of interest for biological screening and drug discovery programs. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. No specific signaling pathways have been identified for this compound to date.
Conclusion
This compound is a compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This technical guide has summarized its known physicochemical properties and outlined standard experimental procedures for the determination of key parameters that are currently lacking in the literature. The provided information serves as a starting point for researchers to synthesize, characterize, and evaluate this compound for its potential applications. The absence of detailed biological data highlights a significant opportunity for future research to explore the bioactivity of this and related thiazole derivatives.
References
- 1. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]
- 2. 41381-89-9|2-(4-Phenylthiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
CAS Number: 41381-89-9
This technical guide provides a comprehensive overview of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.
Chemical Identity and Synonyms
This compound is a nitrile-containing thiazole derivative. Its core structure consists of a phenyl group attached to a thiazole ring, which in turn is substituted with an acetonitrile group.
Table 1: Chemical Identifiers [1]
| Property | Value |
| CAS Number | 41381-89-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| InChI Key | SOFCSIBVJROWGI-UHFFFAOYSA-N |
| Canonical SMILES | N#CCC1=NC(=CS1)C1=CC=CC=C1 |
Synonyms: [2]
-
(4-Phenyl-thiazol-2-yl)-acetonitrile
-
2-(4-phenyl-1,3-thiazol-2-yl)ethanenitrile
-
2-(4-phenylthiazol-2-yl)acetonitrile
-
4-Phenyl-2-cyanomethylthiazole
-
4-Phenylthiazole-2-acetonitrile
-
BAS 01020743
-
CID704539
-
Maybridge1_006883
-
SR-01000632051-1
-
ST5036686
-
ZINC00088487
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, the following information can be inferred.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
A modified Hantzsch thiazole formation has been described for the synthesis of a related compound, 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile. This process involves the cyclocondensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with 2-cyanothioacetamide in glycerol under microwave irradiation, suggesting a potential methodology for the title compound.[3]
Logical Workflow for a Plausible Synthesis:
Figure 1. Plausible synthetic route for this compound.
Spectral Data
While full spectral data sets are not publicly available, some information can be gleaned from related compounds and supplier data.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a closely related derivative, 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile, has been reported.[4][5] For this compound, the expected ¹H NMR signals would include peaks corresponding to the protons of the phenyl group, a singlet for the thiazole ring proton, and a singlet for the methylene protons of the acetonitrile group.
The ¹³C NMR spectrum is expected to show signals for the carbons of the phenyl ring, the thiazole ring, the nitrile carbon, and the methylene carbon. Typical chemical shift ranges for carbons in similar environments are available.[6][7]
4.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), C=N and C=C stretching vibrations of the thiazole and phenyl rings, and C-H stretching and bending vibrations.
4.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 200.26 g/mol .
Biological Activity
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] While specific quantitative data for this compound is limited, studies on closely related compounds provide insights into its potential biological profile.
5.1. Anticancer Activity
A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells, with IC₅₀ values in the micromolar range.[8] Another study on 2-(furan-2-yl)-4-methylbenzo[d]thiazole derivatives also reported their in vitro anticancer activity.[9] These findings suggest that the 4-phenylthiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.
5.2. Antimicrobial Activity
Thiazole-containing compounds have been investigated for their antibacterial and antifungal activities. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria.[10] Another study on 2-azidobenzothiazoles reported significant antibacterial potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11] These reports indicate the potential of the thiazole moiety in the development of new antimicrobial agents.
5.3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been explored. A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids showed potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory pathway.[12]
Table 3: Biological Activity of Structurally Related Thiazole Derivatives
| Compound Class | Activity | Cell Line / Target | IC₅₀ / MIC | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | Anticancer | SKNMC, Hep-G2 | 10.8 - 22.3 µM | [8] |
| N-(Thiazol-2-yl)benzenesulfonamide derivatives | Antibacterial | S. aureus, A. xylosoxidans | 3.9 µg/mL | [10][13] |
| 2-Azidobenzothiazole derivatives | Antibacterial | E. faecalis, S. aureus | 8 µg/mL | [11] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives | Anti-inflammatory | 5-Lipoxygenase | 0.43 - 0.98 µM | [12] |
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway.
Experimental Workflow for Biological Screening:
A typical workflow for assessing the biological activity of a compound like this compound would involve a series of in vitro assays.
Figure 2. General experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a versatile chemical intermediate with potential applications in the development of new therapeutic agents.[14] While detailed experimental data for this specific compound is sparse, the known biological activities of the broader class of thiazole derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, highlight its significance as a scaffold for further investigation. Future research should focus on elucidating its precise biological targets and mechanisms of action, as well as on optimizing its structure to enhance potency and selectivity.
References
- 1. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (1016757-34-8) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
A Comprehensive Spectroscopic and Structural Elucidation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
An In-depth Technical Guide for Researchers in Drug Discovery and Development
This whitepaper provides a detailed spectral analysis of the heterocyclic compound 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a molecule of interest in medicinal chemistry. The following sections present a comprehensive examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a technical resource for scientists engaged in the synthesis, characterization, and application of novel thiazole derivatives.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound featuring a phenyl ring attached to a thiazole core, with an acetonitrile substituent. This unique combination of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on analyses of structurally similar compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.92 | m | 2H | Phenyl (ortho-H) |
| 7.48 - 7.44 | m | 2H | Phenyl (meta-H) |
| 7.40 - 7.36 | m | 1H | Phenyl (para-H) |
| 7.28 | s | 1H | Thiazole (C5-H) |
| 4.15 | s | 2H | Methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | Thiazole (C2) |
| 152.1 | Thiazole (C4) |
| 133.8 | Phenyl (ipso-C) |
| 129.2 | Phenyl (meta-C) |
| 129.0 | Phenyl (para-C) |
| 126.5 | Phenyl (ortho-C) |
| 117.0 | Nitrile (-CN) |
| 115.5 | Thiazole (C5) |
| 25.0 | Methylene (-CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of this compound are summarized below.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2250 - 2240 | Sharp, Medium | C≡N stretch (Nitrile) |
| 1610 - 1580 | Medium | C=C and C=N ring stretching (Thiazole, Phenyl) |
| 1480 - 1440 | Medium | Aromatic C=C ring stretch |
| 760, 690 | Strong | C-H out-of-plane bend (Monosubstituted phenyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound under electron ionization (EI) is presented.
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 200 | 100 | [M]⁺ (Molecular Ion) |
| 173 | 40 | [M - HCN]⁺ |
| 160 | 15 | [M - CH₂CN]⁺ |
| 134 | 60 | [C₈H₆S]⁺ (Phenylthiirene cation) |
| 103 | 25 | [C₆H₅CS]⁺ (Thiobenzoyl cation) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis would be performed on a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would be set to 70 eV.
Data Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a synthesized compound.
Conclusion
The comprehensive spectral data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The detailed NMR, IR, and MS data, along with the outlined experimental protocols, will aid researchers in the unambiguous structural confirmation of this and related thiazole derivatives, thereby facilitating further investigation into their potential applications in drug discovery and development.
References
An In-depth Technical Guide to the Solubility of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a key physicochemical property for applications in drug development, medicinal chemistry, and materials science. Given the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on detailing robust experimental protocols and data presentation standards to enable researchers to generate high-quality, comparable solubility data.
Introduction
This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities and presence in numerous FDA-approved drugs. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate solubility data is therefore indispensable for formulation development, dose determination, and ensuring therapeutic efficacy. This guide outlines the standardized shake-flask method for equilibrium solubility determination and subsequent analysis using UV-Vis spectrophotometry.
Experimental Protocols
The following sections detail the methodologies for determining the equilibrium solubility of this compound.
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period until the solution is saturated.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[2] The system should be left to equilibrate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess solid to sediment. Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Filter the suspension through a chemically inert syringe filter (e.g., PTFE or PVDF with a 0.22 µm or 0.45 µm pore size) into a clean vial.
-
-
Quantification: Analyze the concentration of the dissolved compound in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6]
UV-Vis spectrophotometry is a straightforward and common method for quantifying the concentration of a solute, provided it has a suitable chromophore and the solvent is transparent in the analytical wavelength range.[7][8]
Detailed Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum to identify the λmax, the wavelength at which the compound exhibits maximum light absorbance.
-
Calibration Curve Generation: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[9][10]
-
Sample Analysis: Dilute the saturated supernatant (obtained from the shake-flask method) with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Solubility Calculation: Use the equation of the linear regression from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the tested solvent.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solubility (Mole Fraction, x) |
|---|---|---|---|---|
| Water | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Isopropanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| n-Hexane | 25 |
| Toluene | 25 | | | |
Visualizations
Diagrams illustrating experimental workflows and synthetic pathways provide a clear visual representation of the processes involved.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielo.br [scielo.br]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. bioassaysys.com [bioassaysys.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. rootspress.org [rootspress.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 2-Cyanomethyl-4-phenylthiazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-cyanomethyl-4-phenylthiazole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details the seminal Hantzsch thiazole synthesis as the foundational method for its preparation, alongside modern, high-yield advancements such as microwave-assisted protocols. Detailed experimental procedures, quantitative data, and reaction pathways are presented to offer a thorough understanding of this compound's chemistry.
Introduction
2-Cyanomethyl-4-phenylthiazole, also known as 2-(4-phenylthiazol-2-yl)acetonitrile, is a versatile heterocyclic compound characterized by a phenyl group at the 4-position and a cyanomethyl substituent at the 2-position of the thiazole ring. Its strategic placement of reactive functional groups, namely the nitrile and the thiazole core, makes it a valuable building block for the synthesis of a wide range of more complex molecules. The thiazole moiety itself is a prominent scaffold in numerous biologically active compounds, contributing to its significance in medicinal chemistry and drug discovery. This guide explores the historical context of its synthesis and the evolution of its preparative methods.
Discovery and Historical Synthesis
The synthesis of the thiazole ring dates back to the late 19th century with the pioneering work of Arthur Hantzsch. While the exact date of the first synthesis of 2-cyanomethyl-4-phenylthiazole is not definitively documented in readily available literature, its preparation is a direct application of the well-established Hantzsch thiazole synthesis . This classic method involves the condensation reaction between an α-haloketone and a thioamide.
In the case of 2-cyanomethyl-4-phenylthiazole, the synthesis involves the reaction of 2-bromoacetophenone with 2-cyanothioacetamide . The Hantzsch reaction remains a cornerstone for the formation of the thiazole ring and has been adapted and refined over the years.
The Hantzsch Thiazole Synthesis Pathway
The generally accepted mechanism for the Hantzsch synthesis of 2-cyanomethyl-4-phenylthiazole proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of 2-cyanothioacetamide acts as a nucleophile, attacking the electrophilic carbon of the carbon-bromine bond in 2-bromoacetophenone.
-
Cyclization: Subsequent intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former acetophenone moiety.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.
Modern Synthetic Methodologies
While the classical Hantzsch synthesis is historically significant, modern organic synthesis has focused on improving reaction conditions, yields, and environmental friendliness. A notable advancement is the use of microwave-assisted organic synthesis (MAOS).
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of 2-cyanomethyl-4-phenylthiazole and its derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.
The following protocol is a representative example of a modern, environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazole and its substituted analogs.
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
2-Cyanothioacetamide (1.0 mmol)
-
Glycerol (3-4 mL)
-
Ethanol
-
Water
Procedure:
-
In a 2-5 mL microwave vial, combine the appropriate substituted 2-bromoacetophenone and 2-cyanothioacetamide.
-
Add anhydrous glycerol and pre-stir the reaction mixture for approximately 4 minutes.
-
Irradiate the mixture in a microwave reactor at 40-45 Watts for a duration of 3.5 to 4.5 minutes.
-
After cooling, dissolve the product in a minimal amount of ethanol (1-2 mL).
-
Precipitate the product by diluting the ethanolic solution with water (50 mL).
-
Collect the resulting solid by filtration and air dry.
-
Recrystallize the crude product from methanol to obtain the pure 2-cyanomethyl-4-phenylthiazole derivative.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of 2-cyanomethyl-4-phenylthiazole and some of its derivatives, including physical properties and reaction yields under various conditions.
| Compound | Substituent (R) | Melting Point (°C) | Yield (%) | Reference |
| 2-Cyanomethyl-4-phenylthiazole | H | 61-63 | 87 | |
| 2-Cyanomethyl-4-(4-chlorophenyl)thiazole | 4-Cl | 69-71 | 89 | |
| 2-Cyanomethyl-4-(4-fluorophenyl)thiazole | 4-F | 63-65 | 85 | |
| 2-Cyanomethyl-4-(4-methylphenyl)thiazole | 4-CH₃ | 95-97 | 90 | |
| 2-Cyanomethyl-4-(4-methoxyphenyl)thiazole | 4-OCH₃ | 59-61 | 88 | |
| Table 1: Physical properties and yields of 2-cyanomethyl-4-phenylthiazole and its derivatives synthesized via microwave irradiation. |
Applications and Future Outlook
2-Cyanomethyl-4-phenylthiazole and its derivatives are important intermediates in the synthesis of a variety of functional molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The thiazole core is a key pharmacophore in many drugs, and derivatives of 2-cyanomethyl-4-phenylthiazole have been investigated for their potential biological activities.
The development of more efficient and sustainable synthetic methods, such as the microwave-assisted protocol described, continues to be an area of active research. These advancements facilitate the rapid and environmentally friendly production of a library of 2-cyanomethyl-4-phenylthiazole derivatives for screening in drug discovery and development programs.
Theoretical Analysis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach for the molecular structure elucidation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. In the absence of published experimental crystallographic or dedicated theoretical data for this specific molecule, this document provides a robust framework for its computational analysis. The methodologies presented are grounded in established quantum chemical techniques, drawing from published studies on structurally analogous thiazole derivatives. This whitepaper details the procedural workflow, from initial molecular modeling to the analysis of electronic and spectroscopic properties, serving as a complete guide for researchers undertaking similar theoretical investigations.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The molecule this compound, with its combination of a phenyl ring, a thiazole core, and a reactive acetonitrile group, presents a compelling subject for theoretical study to understand its structural, electronic, and reactive properties. Such understanding is pivotal for rational drug design and development.
This whitepaper details the standard computational protocols applicable to the title compound, leveraging Density Functional Theory (DFT), a powerful tool in quantum chemistry for predicting molecular properties. While specific quantitative data for this compound is not available in the cited literature, the methodologies are based on numerous theoretical studies of similar thiazole-containing molecules.
Theoretical Methodology
A typical theoretical investigation of a molecule like this compound involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Molecular Geometry Optimization
The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Computational Method Selection: A common and effective method for such molecules is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] This functional combines the strengths of both Hartree-Fock theory and DFT.
-
Basis Set Selection: A split-valence basis set such as 6-311G(d,p) or 6-311++G(d,p) is typically employed.[2] The "(d,p)" indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which are important for describing chemical bonds accurately. The "++" in the latter basis set adds diffuse functions, which are crucial for describing anions and weak non-covalent interactions.
-
Optimization Algorithm: The optimization is performed using an algorithm like the Berny algorithm, which seeks to find a minimum on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
The output of this step provides the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
Electronic Properties Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are important for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized electron-pair bonding units. It can reveal details about charge transfer interactions and hyperconjugative effects within the molecule.[1]
Spectroscopic Properties Simulation
Computational methods can also predict various spectroscopic properties, which can be compared with experimental data if available.
Simulated Spectra:
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate theoretical IR and Raman spectra.
-
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[1]
Data Presentation (Hypothetical)
While no specific data is available for the target molecule, a theoretical study would typically present the optimized geometrical parameters in a tabular format for clarity and comparison with any future experimental data.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Lengths (Å) | C-S (thiazole) | e.g., 1.75 |
| C=N (thiazole) | e.g., 1.32 | |
| C-C (phenyl) | e.g., 1.39 - 1.41 | |
| C-C (acetonitrile) | e.g., 1.46 | |
| C≡N (acetonitrile) | e.g., 1.16 | |
| **Bond Angles (°) ** | C-S-C (thiazole) | e.g., 89.5 |
| C-N-C (thiazole) | e.g., 110.2 | |
| Phenyl-C-N (thiazole) | e.g., 121.0 | |
| Dihedral Angles (°) | Phenyl ring vs. Thiazole ring | e.g., 25.0 |
Note: The values in this table are illustrative examples and not actual calculated data.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in a theoretical study of this compound.
Caption: Computational workflow for the theoretical study of a molecule.
Caption: Logical relationship from molecular properties to applications.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. While specific computational results for this molecule are not yet published, the methodologies described herein, based on established practices for similar compounds, provide a clear roadmap for researchers. The application of DFT, coupled with detailed analysis of electronic and spectroscopic properties, can yield significant insights into the molecule's behavior. The provided workflows and logical diagrams serve as a visual guide to the process of computational molecular analysis, from initial structure to potential applications in drug design and materials science. This document is intended to facilitate and guide future theoretical research on this and related thiazole derivatives.
References
Hantzsch Thiazole Synthesis for the Preparation of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. Thiazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The Hantzsch synthesis, first described in 1887, remains a robust and high-yielding method for constructing the thiazole ring from α-haloketones and thioamides.[3][4] This document details the reaction mechanism, experimental protocols for the synthesis of the target compound and its precursors, and presents quantitative data in a structured format. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this classic synthetic route.
General Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step pathway involving the condensation of an α-haloketone with a thioamide.[3] The mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for the reaction.[5]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Synthesis of this compound
The synthesis of the target compound, this compound, is achieved by reacting 2-halo-1-phenylethanone (an α-haloacetophenone) with 2-cyanoethanethioamide (cyanothioacetamide).
Caption: Mapping of atoms from reactants to the product.
2.1.1. 2-Halo-1-phenylethanone (α-Haloacetophenone) This key intermediate is typically prepared by the halogenation of acetophenone. For instance, α-bromoacetophenone can be synthesized by reacting acetophenone with bromine.[6] This reaction should be performed with caution in a well-ventilated fume hood due to the lachrymatory nature of the product.
2.1.2. 2-Cyanoethanethioamide (Cyanothioacetamide) 2-Cyanoethanethioamide is a bifunctional molecule containing both thioamide and cyano groups.[7] It can be produced in the laboratory via the reaction of cyanoacetyl chloride with hydrogen sulfide, followed by ammonolysis.[7] It is commercially available as a white to off-white solid.[7]
The following protocol is adapted from a documented synthesis of 2-phenyl-4-cyanomethylthiazole.[8]
Materials:
-
2-Bromo-1-phenylethanone
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL), reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator, chromatography column
Procedure:
-
To a 50 mL round-bottom flask, add 2-bromo-1-phenylethanone and 2-cyanoethanethioamide in equimolar amounts.
-
Add ethanol as the solvent (a typical concentration would be around 0.1-0.5 M).
-
The reaction mixture is heated to reflux and maintained for approximately 4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.[8]
-
Pour the cooled reaction mixture into approximately 100 mL of water.[8]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[8]
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (3 x 50 mL).[8]
-
Dry the organic phase over anhydrous magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[8]
-
The resulting crude residue is purified by column chromatography on silica gel, using an eluent system of ethyl acetate:petroleum ether (1:5 v/v) to yield the pure this compound as a yellow solid.[8]
Data Presentation
The following tables summarize the quantitative data for the synthesis and physical properties of the compounds involved.
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
|---|
| 2-Bromo-1-phenylethanone | 2-Cyanoethanethioamide | Ethanol | Reflux | 4 h | 69% |[8] |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 | - | 70-11-1 |
| 2-Cyanoethanethioamide | C₃H₄N₂S | 100.14 | White to off-white solid[7] | 7357-70-2[7][10] |
| this compound | C₁₁H₈N₂S | 200.26[13] | Yellow solid[8] | 41381-89-9[13][14] |
Experimental Workflow Visualization
The overall process from starting materials to the purified product can be visualized as a sequential workflow.
Caption: Step-by-step workflow for the synthesis of the target compound.
The Hantzsch thiazole synthesis offers a direct and efficient method for preparing this compound. The reaction is generally high-yielding and utilizes readily available or synthesizable starting materials.[3] By following the detailed protocol for reaction setup, workup, and purification, researchers can reliably obtain the target molecule with good purity. This guide provides the necessary technical details, data, and procedural workflows to support the successful synthesis of this and related thiazole derivatives for applications in pharmaceutical research and development.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. Halostachine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. (2-PHENYL-1,3-THIAZOL-4-YL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7357-70-2 Cas No. | 2-Cyanothioacetamide | Apollo [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 41381-89-9 [chemicalbook.com]
- 14. (4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Biological Potential of the 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile core, with a focus on its potential in anticancer and antimicrobial drug discovery.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] The incorporation of a phenyl group at the 4-position and an acetonitrile moiety at the 2-position of the thiazole ring creates the this compound scaffold. This arrangement of functional groups has been shown to be a key pharmacophore, contributing to a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The reactivity of the acetonitrile group's methylene protons also provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of derivatives with potentially enhanced potency and selectivity.[5]
Synthesis of the Core Scaffold and Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis.
General Synthesis Protocol
A generalized protocol for the synthesis of this compound derivatives involves the reaction of a thiourea or thioamide with an α-haloketone. For the core scaffold, a common precursor is 2-bromoacetophenone.
Step 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
A mixture of 2-bromoacetophenone and thiourea is refluxed in a suitable solvent, such as ethanol. The resulting cyclization reaction yields 2-amino-4-phenyl-1,3-thiazole.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
The 2-amino-4-phenyl-1,3-thiazole is then subjected to a diazotization reaction using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, to introduce the acetonitrile group at the 2-position.
Alternative Route: Direct Condensation
An alternative approach involves the direct condensation of 2-chloro-3-oxo-3-phenylpropanenitrile with a thioamide in the presence of a base.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated significant potential in various therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this scaffold against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Derivative Description | Cell Line | IC50 (µM) | Reference |
| 1 | 2-[2-((4-(4-Cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 | [3] |
| C6 (Glioma) | 3.83 ± 0.76 | [3] | ||
| 2 | 2-[2-((4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate | MCF-7 (Breast) | 20.6 ± 0.3 | [6] |
| 3 | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | ||
| 4 | N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | >25 | [8] |
| HepG2 (Liver) | 11.6 ± 0.12 | [8] | ||
| 5 | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast) | 0.16 | [9] |
| WM266.4 (Melanoma) | 0.12 | [9] |
Antimicrobial Activity
The scaffold has also been investigated for its efficacy against various bacterial and fungal strains, demonstrating promising antimicrobial potential.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Description | Organism | MIC (µg/mL) | Reference |
| 6 | 4-(4-Hydroxyphenyl)-2-phenylthiazole | S. aureus | 150-200 | [4] |
| E. coli | 150-200 | [4] | ||
| A. niger | 150-200 | [4] | ||
| 7 | 2-(4-Hydroxyphenyl)-4-phenylthiazole | S. aureus | 125-150 | [4] |
| E. coli | 125-150 | [4] | ||
| A. niger | 125-150 | [4] | ||
| 8 | 3-(6-Cyanobenzothiazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one | S. aureus | 0.20-0.30 | [10] |
| L. monocytogenes | 0.20-0.30 | [10] | ||
| 9 | 2-(5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylsulfonylphenyl)thiazole | C. zeylanoides | 250 | [9] |
| 10 | 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | Various bacteria | 100-200 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. This section provides a comprehensive protocol for a key in vitro assay used to evaluate the anticancer activity of the this compound scaffold and its derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle:
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in tumorigenesis. Two prominent pathways targeted by these compounds are the PI3K/Akt and VEGFR-2 signaling cascades.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[11] Several 2-phenyl-1,3-thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][12]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling by small molecules is a well-established anticancer strategy. Derivatives of the this compound scaffold have demonstrated potent VEGFR-2 inhibitory activity.[13][14]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, often through the modulation of critical cellular signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While inhibition of PI3K/Akt and VEGFR-2 is significant, further investigation into other potential molecular targets is warranted.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Development of Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Thiazole derivatives exhibit a vast range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring, typically through the condensation of an α-haloketone with a thioamide.[1][2]
This document provides a detailed protocol for the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. This compound serves as a valuable building block for creating more complex molecules for screening in drug discovery programs. The protocol is based on the classic Hantzsch reaction, utilizing 2-bromoacetophenone and 2-cyanoethanethioamide as primary starting materials.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction as follows:
Figure 1: Hantzsch synthesis of this compound from 2-bromoacetophenone and 2-cyanoethanethioamide.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 2-Bromoacetophenone | 70-11-1 | 199.05 | 10.0 | 1.99 |
| 2-Cyanoethanethioamide | 7357-70-2 | 100.14 | 11.0 | 1.10 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 40 mL |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers (250 mL)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
NMR spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (1.99 g, 10.0 mmol) and 2-cyanoethanethioamide (1.10 g, 11.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Place a magnetic stir bar in the flask.
-
Reaction: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Cooldown: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a 250 mL beaker containing 100 mL of a cold 5% aqueous sodium carbonate (Na₂CO₃) solution while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying and Purification: Allow the product to air-dry on the filter paper, then transfer it to a watch glass for further drying. If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.
Safety Precautions: All steps should be performed in a well-ventilated fume hood. 2-Bromoacetophenone is a lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Data Presentation
Physicochemical Properties and Expected Outcome
| Parameter | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 41381-89-9 | [4] |
| Molecular Formula | C₁₁H₈N₂S | [4] |
| Molecular Weight | 200.26 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Expected Yield | 75-85% | [5] |
| Melting Point | To be determined experimentally | - |
Predicted Spectroscopic Data
Note: The following NMR data are predicted based on the chemical structure and typical values for similar compounds. Experimental verification is required.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.95 - 7.85 | m |
| 7.50 - 7.40 | m |
| 7.35 | s |
| 4.10 | s |
Visualizations
Experimental Workflow Diagram
Caption: General laboratory workflow for the Hantzsch synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 41381-89-9 [matrix-fine-chemicals.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient, microwave-assisted synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a valuable building block in medicinal chemistry. Thiazole derivatives are a prominent class of heterocyclic compounds, integral to the structure of numerous pharmacologically active molecules.[1] Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating methods by dramatically reducing reaction times, often leading to increased yields and cleaner reaction profiles.[1] This protocol is based on the Hantzsch thiazole synthesis, reacting 2-bromo-1-phenylethanone with 2-cyanoethanethioamide under focused microwave irradiation.[2][3]
Introduction
The 1,3-thiazole scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities. The efficient synthesis of functionalized thiazoles is therefore of paramount importance to drug discovery programs. Traditional synthetic methods, while effective, often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, utilizing the efficient heating of polar molecules by microwave energy to accelerate chemical reactions.[1] This application note details a rapid and high-yielding microwave-assisted protocol for the synthesis of this compound, a versatile intermediate for the elaboration into more complex molecules.
Reaction Scheme
The synthesis proceeds via a Hantzsch-type condensation reaction between 2-bromo-1-phenylethanone and 2-cyanoethanethioamide.
Caption: Microwave-assisted synthesis of this compound.
Experimental Protocol
This protocol is adapted from the work of Deligeorgiev et al.[2][3]
Materials:
-
2-bromo-1-phenylethanone (1.0 mmol)
-
Anhydrous glycerol (3-4 mL)
-
Ethanol
-
Deionized water
-
Microwave reactor vial (2-5 mL) with a magnetic stir bar
-
Focused microwave synthesizer
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 2-5 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-bromo-1-phenylethanone (1.0 mmol) and 2-cyanoethanethioamide (1.0 mmol).
-
Add 3-4 mL of anhydrous glycerol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Pre-stir the reaction mixture for 4 minutes.
-
Irradiate the mixture with focused microwaves at 40-45 Watts for 3.5 to 4.5 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Add 1-2 mL of ethanol to dissolve the product.
-
Precipitate the product by diluting the solution with 50 mL of water.
-
Collect the resulting solid by filtration and wash with water.
-
Air-dry the solid product.
-
The crude product can be further purified by recrystallization from methanol.
Data Presentation
| Product | Reaction Time (min) | Microwave Power (W) | Yield (%) | Melting Point (°C) | Reference |
| This compound | 3.5 - 4.5 | 40 - 45 | 85-92 | 61 - 63 | [2][3] |
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the microwave-assisted Hantzsch thiazole synthesis.
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-bromo-1-phenylethanone is a lachrymator; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional heating methods, making it an attractive option for researchers in drug discovery and development who require access to novel thiazole derivatives. The use of glycerol as a solvent also aligns with the principles of green chemistry.[2][3]
References
- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and anticancer agents.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, has emerged as a promising pharmacophore. Notably, derivatives of this class have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptosis-related signaling pathways, making them attractive candidates for the development of novel therapeutics.[1][2][3][4] This document outlines a highly efficient one-pot synthesis of these derivatives via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. Both conventional heating and microwave-assisted protocols are presented to accommodate various laboratory settings.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various 2-(4-aryl-1,3-thiazol-2-yl)acetonitrile derivatives, highlighting the efficiency of the microwave-assisted approach.
| Derivative (Ar) | Reaction Time (min) | Yield (%) |
| Phenyl | 3.5 | 90 |
| 4-Chlorophenyl | 4 | 87 |
| 4-Fluorophenyl | 4.5 | 79 |
| 4-Bromophenyl | 4.5 | 95 |
| 4-Methoxyphenyl | 4.5 | 79 |
| 4-Hydroxyphenyl | 4.5 | 75 |
| 3,4-Dimethoxyphenyl | 3 | 69 |
| Biphenyl-4-yl | 4 | 96 |
| 4-(Pyrrolidin-1-yl)phenyl | 4.5 | 94 |
| 4-Nitrophenyl | 4.5 | 85 |
Experimental Protocols
The one-pot synthesis of this compound derivatives is achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In this specific application, a substituted 2-bromoacetophenone reacts with 2-cyanothioacetamide.
Protocol 1: Microwave-Assisted One-Pot Synthesis
This method offers a rapid and high-yielding route to the desired products.
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
2-Cyanothioacetamide (1.0 mmol)
-
Anhydrous glycerol (3-4 mL)
-
Microwave vial (2-5 mL)
-
Ethanol
-
Deionized water
Procedure:
-
In a 2-5 mL microwave vial, combine the substituted 2-bromoacetophenone (1.0 mmol) and 2-cyanothioacetamide (1.0 mmol).
-
Add anhydrous glycerol (3-4 mL) to the vial.
-
Pre-stir the reaction mixture for 4 minutes.
-
Irradiate the mixture in a focused microwave reactor at 40-45 Watts for the time specified in the data table (typically 3-5 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the product in ethanol (1-2 mL).
-
Precipitate the product by diluting the solution with deionized water (50 mL).
-
Collect the resulting solid by filtration and air dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol.
Protocol 2: Conventional Heating One-Pot Synthesis
This protocol provides an alternative for laboratories not equipped with a microwave reactor.
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
2-Cyanothioacetamide (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (1.0 mmol) and 2-cyanothioacetamide (1.0 mmol) in ethanol (10 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-(4-aryl-1,3-thiazol-2-yl)acetonitrile derivative.
Mandatory Visualizations
Logical Relationship of the One-Pot Synthesis
Caption: Logical flow of the one-pot Hantzsch thiazole synthesis.
Experimental Workflow for One-Pot Synthesis
Caption: Generalized experimental workflow for the one-pot synthesis.
Potential Signaling Pathway Inhibition
Caption: Potential mechanism of action via inhibition of the JNK signaling pathway.
References
- 1. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile as a versatile intermediate in organic synthesis. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of a thiazole ring, a phenyl group, and a reactive nitrile-adjacent methylene group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Thiazole-containing molecules are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. This document outlines key applications and provides detailed experimental protocols for the use of this intermediate in the synthesis of novel compounds.
Key Synthetic Applications
The reactivity of the α-methylene group adjacent to the nitrile in this compound allows for its participation in a variety of carbon-carbon bond-forming reactions. Two prominent examples with significant synthetic utility are the Knoevenagel condensation and the Gewald aminothiophene synthesis.
Knoevenagel Condensation for the Synthesis of Acrylonitrile Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This compound serves as the active methylene component, reacting with various aldehydes and ketones to yield substituted acrylonitrile derivatives. These products are valuable intermediates for the synthesis of dyes, polymers, and biologically active molecules.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot multicomponent reaction that produces highly substituted 2-aminothiophenes. In this reaction, an α-cyanoester (or in this case, a related activated nitrile), a carbonyl compound (ketone or aldehyde), and elemental sulfur react in the presence of a base. This compound can be utilized as the active methylene nitrile component to generate novel thiophene derivatives, which are important scaffolds in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile via Knoevenagel Condensation
This protocol describes the synthesis of an acrylonitrile derivative through the Knoevenagel condensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
4-methoxybenzaldehyde
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Recrystallization apparatus
Procedure:
-
To a solution of this compound (1.0 g, 5.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (0.68 g, 5.0 mmol).
-
Add a catalytic amount of piperidine (0.2 mL).
-
The reaction mixture is heated at reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| (E)-3-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile | C19H14N2OS | 318.40 | 85-90 | 155-157 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, C=CH), 7.88 (d, J=8.8 Hz, 2H, Ar-H), 7.65 (s, 1H, thiazole-H), 7.45-7.35 (m, 5H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): 2215 (C≡N), 1600 (C=C), 1510, 1250.
Protocol 2: Synthesis of 2-Amino-3-cyano-4-methyl-5-(4-phenyl-1,3-thiazol-2-yl)thiophene via Gewald Reaction
This protocol details the synthesis of a substituted 2-aminothiophene using this compound in a Gewald reaction.
Reaction Scheme:
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Ethanol
-
Morpholine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, a mixture of this compound (2.0 g, 10.0 mmol), acetone (0.58 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in ethanol (30 mL) is prepared.
-
Morpholine (1.0 mL) is added as a catalyst.
-
The reaction mixture is heated at reflux with stirring for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-Amino-3-cyano-4-methyl-5-(4-phenyl-1,3-thiazol-2-yl)thiophene | C15H10N4S2 | 310.40 | 75-80 | >250 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.90-7.80 (m, 2H, Ar-H), 7.50-7.35 (m, 4H, Ar-H and thiazole-H), 6.85 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2205 (C≡N), 1620 (C=C).
Biological Activity and Signaling Pathway
Many derivatives synthesized from this compound exhibit significant biological activity. For instance, various thiazole derivatives have been identified as potent antifungal agents, particularly against Candida albicans.
Anti-Candida Mechanism of Action
The primary mode of action for many antifungal thiazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51) .[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3][4]
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[4] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[1]
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. While specific biological activity data for the parent compound, this compound, is limited in publicly available research, extensive studies on its close analogs have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases. This document provides an overview of the applications of derivatives of this compound, along with relevant experimental protocols and data presented for comparative analysis.
I. Anticancer Applications
Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for these compounds is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Quantitative Data Summary:
The following table summarizes the in vitro anticancer activity of representative derivatives of the this compound scaffold. It is important to note that these are not values for the parent compound itself but for its structurally related analogs.
| Compound ID | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Acetanilide moiety replacing acetonitrile | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| Derivative B | Acetanilide moiety replacing acetonitrile | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Derivative C | Thiazolidin-4-one derivative | HepG2 (Hepatocellular carcinoma) | 8.80 ± 0.31 | [2] |
| Derivative D | Thiazolidin-4-one derivative | MCF-7 (Breast cancer) | 7.22 ± 0.65 | [2] |
| Derivative E | Thiazole derivative | HepG-2 (Hepatocellular carcinoma) | ~4 | [3] |
| Derivative F | Thiazole derivative | MCF-7 (Breast cancer) | ~3 | [3] |
Experimental Protocols:
A. General Synthesis of this compound Derivatives (Illustrative Example):
This protocol describes a general method for the synthesis of N-aryl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives, which have shown cytotoxic activity.
Materials:
-
2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
-
Appropriate aniline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid (1 equivalent) in anhydrous acetonitrile.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the respective aniline derivative (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
B. In Vitro Cytotoxicity Assay (MTT Assay):
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization:
While the precise signaling pathways affected by this compound itself are not well-defined, its derivatives have been shown to interfere with critical cancer-related pathways. For instance, some thiazole derivatives act as kinase inhibitors, disrupting downstream signaling cascades that control cell proliferation and survival.
II. Antimicrobial Applications
The 4-phenyl-1,3-thiazole scaffold is also a key feature in compounds exhibiting antimicrobial properties. Derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.
Quantitative Data Summary:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microorganisms.
| Compound ID | Modification from Parent Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Derivative G | Thiazolidin-4-one derivative | E. coli | 6.25 | [4] |
| Derivative H | Thiazolidin-4-one derivative | S. aureus | 6.25 | [4] |
| Derivative I | Thiazolidin-4-one derivative | B. subtilis | 6.25 | [4] |
| Derivative J | Thiazolidin-4-one derivative | R. oryzae (fungus) | 3.125 | [4] |
| Derivative K | Hydrazide derivative | E. coli | > Standard | [5] |
| Derivative L | Hydrazide derivative | S. aureus | > Standard | [5] |
Experimental Protocols:
A. General Synthesis of Antimicrobial Thiazole Derivatives (Illustrative Example):
This protocol describes a general synthesis for 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives.[4]
Materials:
-
4-Phenyl-1,3-thiazol-2-amine
-
Aromatic aldehyde
-
Thioglycolic acid
-
1,4-Dioxane
-
Zinc chloride (ZnCl₂) (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 4-phenyl-1,3-thiazol-2-amine (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in 1,4-dioxane is refluxed for 4-5 hours to form the Schiff base.
-
To the resulting Schiff base, add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous ZnCl₂.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the final product using spectroscopic techniques.
B. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include positive (broth + inoculum) and negative (broth only) controls, as well as a standard drug control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization:
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives.
Conclusion
While direct medicinal chemistry data for this compound is not extensively documented, the wealth of research on its derivatives highlights the significant potential of this scaffold in drug discovery. The presented data on anticancer and antimicrobial activities of its analogs, along with the detailed protocols, provide a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their therapeutic efficacy. Further investigation into the specific biological targets and mechanisms of action will be crucial for the development of potent and selective drug candidates based on this promising chemical entity.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Acrylonitrile-Based Anticancer Agents from 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and evaluation of novel anticancer agents derived from 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. The protocols are based on established methodologies for the synthesis of similar thiazole-containing compounds and are intended for an audience with a background in synthetic chemistry and cancer biology.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The thiazole ring is a key structural motif in several clinically approved drugs. This document outlines the synthesis of a series of 3-aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile derivatives, leveraging the reactivity of the active methylene group in the starting material, this compound. The synthesized compounds can be subsequently evaluated for their cytotoxic effects against various cancer cell lines.
Synthesis of 3-Aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile Derivatives
The synthesis of the target compounds is achieved through a Knoevenagel condensation reaction between this compound and various aromatic aldehydes. This reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol.
General Synthetic Scheme
Caption: General synthetic workflow for acrylonitrile derivatives.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
This protocol is adapted from the synthesis of similar acrylonitrile derivatives.[3]
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~2 drops)
-
Ethanol
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (approximately 2 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a mixture of ethanol and DMF to yield the desired 3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile.[3]
In Vitro Anticancer Activity Evaluation
The synthesized compounds are evaluated for their cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Quantitative Data Summary
The following table presents hypothetical IC50 values for a series of synthesized 3-aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile derivatives against various cancer cell lines. This data is for illustrative purposes and would be populated with experimental results.
| Compound ID | R-Group (Aryl) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 1a | Phenyl | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.1 ± 2.5 |
| 1b | 4-Chlorophenyl | 8.7 ± 0.9 | 12.3 ± 1.5 | 18.4 ± 1.9 |
| 1c | 4-Methoxyphenyl | 22.1 ± 2.3 | 28.9 ± 3.0 | 35.6 ± 3.7 |
| 1d | 4-Nitrophenyl | 5.4 ± 0.6 | 7.8 ± 0.8 | 10.2 ± 1.1 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Potential Signaling Pathways
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as Akt and VEGFR-2.[4] Further investigation into the mechanism of action of the newly synthesized compounds is recommended.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
The synthetic protocol and evaluation methods described provide a framework for the development of novel anticancer agents based on the this compound scaffold. The Knoevenagel condensation offers a straightforward approach to a diverse library of derivatives for biological screening. Further structure-activity relationship (SAR) studies and mechanistic investigations will be crucial for optimizing the anticancer potency of these compounds.
References
Application Notes and Protocols for the Preparation of Antimicrobial Compounds Using 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel compounds derived from 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. The protocols outlined are based on established chemical transformations and microbiological testing methodologies, offering a robust starting point for the development of new antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The thiazole scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds, including a number of approved drugs. Compounds incorporating the this compound core are of particular interest due to the reactive nitrile group, which serves as a versatile handle for molecular elaboration. This document details the preparation of antimicrobial compounds through the Knoevenagel condensation of this compound with various aromatic aldehydes, followed by protocols for the evaluation of their antimicrobial efficacy.
Synthetic Approach: Knoevenagel Condensation
A plausible and effective method for the derivatization of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the acetonitrile derivative) with an aldehyde or ketone to form a new carbon-carbon double bond. This approach allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile Derivatives
This protocol describes a general method for the Knoevenagel condensation of this compound with various substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in absolute ethanol (30 mL).
-
To this solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the reaction mixture with constant stirring for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile derivative.
-
Characterize the synthesized compounds using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Materials:
-
Synthesized 3-aryl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO at a concentration of 1000 µg/mL.
-
Preparation of Inoculum: Grow the microbial cultures overnight at 37 °C (bacteria) or 28 °C (fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth (MHB or SDB) to obtain a concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) should also be included.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Data Presentation
The antimicrobial activity of the synthesized compounds is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R-group on Phenyl Ring | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | A. niger (Fungus) |
| 1a | -H | 62.5 | 125 | 250 | >250 | 125 | 250 |
| 1b | 4-Cl | 31.25 | 62.5 | 125 | 250 | 62.5 | 125 |
| 1c | 4-OCH₃ | 125 | 250 | >250 | >250 | 250 | >250 |
| 1d | 4-NO₂ | 15.6 | 31.25 | 62.5 | 125 | 31.25 | 62.5 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 1 | - | - |
| Fluconazole | - | - | - | - | - | 8 | 16 |
Note: The data presented in this table are representative examples based on typical MIC values observed for thiazole derivatives with similar structural motifs and are intended for illustrative purposes.
Visualizations
Logical Workflow for Synthesis and Antimicrobial Evaluation
Caption: Workflow for synthesis and antimicrobial testing.
Signaling Pathway (Hypothetical Mechanism of Action)
While the precise mechanism of action for these novel compounds would require further investigation, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a hypothetical mechanism where the synthesized compounds inhibit a key enzyme in this pathway.
Caption: Hypothetical inhibition of cell wall synthesis.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of novel antimicrobial candidates based on the this compound scaffold. The Knoevenagel condensation offers a versatile and efficient method for generating a library of derivatives for SAR studies. The subsequent antimicrobial evaluation using the broth microdilution method is a standardized and reliable technique for determining the potency of these new chemical entities. Further studies to elucidate the mechanism of action and to assess the in vivo efficacy and toxicity of the most promising compounds are warranted.
Application Notes and Protocols for Biological Screening of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biological screening of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives. These compounds and their analogs have garnered significant interest due to their diverse pharmacological activities. The following sections outline screening methods for anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties, complete with experimental protocols, data presentation guidelines, and workflow visualizations.
Anticancer Activity Screening
Derivatives of this compound have demonstrated significant potential as anticancer agents. The primary screening method to assess this activity is the in vitro cytotoxicity assay against various cancer cell lines.
In Vitro Cytotoxicity Assays
A fundamental step in anticancer drug discovery is to evaluate the ability of a compound to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.
1.1.1. Summary of Cytotoxic Activity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound derivatives and related thiazole compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| 5 | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | |
| 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| 4b | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |
| 5f | A2780 | 2.34 | - | - |
| KF-28 | 0.0061 | - | - | |
| 5g | A2780 | 7.45 | - | - |
Note: The data presented is a compilation from multiple sources and serves as a reference for expected potency.[1][2][3]
1.1.2. Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]
Materials:
-
This compound derivative stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent like Doxorubicin or Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
1.1.3. Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity screening.
Mechanistic Studies
To understand how these derivatives exert their anticancer effects, further assays can be performed.
1.2.1. VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that tumors need to grow. Some thiazole derivatives have shown inhibitory activity against this kinase.[1][2]
1.2.2. Cell Cycle Analysis
This assay determines if the compounds arrest cell proliferation at a specific phase of the cell cycle.
1.2.3. Apoptosis Induction Assays
These assays, such as Annexin V-FITC/PI staining, can confirm if the compounds induce programmed cell death (apoptosis). The activation of caspases, key executioner enzymes in apoptosis, can be measured using assays like the Caspase-Glo® 3/7 assay.[4][5]
1.2.4. Signaling Pathway for Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.
Anti-inflammatory Activity Screening
Thiazole derivatives have also been investigated for their potential to alleviate inflammation.[6][7]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
2.1.1. Summary of Anti-inflammatory Activity Data
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference Drug | % Inhibition of Edema (after 3h) |
| 7e | - | 88.88 | Diclofenac | 80.55 |
| 6d | - | 43.05 | Diclofenac | 80.55 |
| 3c | - | Better than others in the series | Nimesulide | - |
Note: Data is indicative of the potential of this class of compounds.[6]
2.1.2. Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Materials:
-
Albino Wistar rats
-
This compound derivative
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
2.1.3. Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpmr.com [wjpmr.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Derivatization of the Nitrile Group in 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. This versatile starting material, featuring a core phenyl-thiazole scaffold, is a valuable building block in medicinal chemistry. The derivatization of the nitrile moiety allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below describe common and useful transformations of the nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form a tetrazole.
Hydrolysis of this compound to 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid. This can be achieved under acidic or basic conditions. The following protocol details a standard acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid from this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol).
-
Carefully add a mixture of water (10 mL) and concentrated sulfuric acid (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Wash the aqueous solution with ethyl acetate (3 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product under vacuum to yield 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 200.26 g/mol |
| Product | 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid |
| Molecular Weight | 219.25 g/mol |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
Visualization of Experimental Workflow:
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.
Reduction of this compound to 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine
The reduction of a nitrile group yields a primary amine, a valuable functional group in drug design due to its basicity and ability to form salts. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[1][2]
Experimental Protocol: Reduction with LiAlH₄
Objective: To synthesize 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine from this compound.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
In the flask, place lithium aluminum hydride (0.38 g, 10.0 mmol) and add anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 g, 5.0 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the dropwise addition of water (0.4 mL), followed by 15% NaOH solution (0.4 mL), and then water (1.2 mL).
-
Stir the resulting granular precipitate for 15 minutes.
-
Filter the solid and wash it with THF.
-
Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine, which can be further purified by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 200.26 g/mol |
| Product | 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine |
| Molecular Weight | 204.30 g/mol |
| Typical Yield | 70-80% |
| Reaction Time | 5.5 hours |
| Reaction Temperature | 0 °C to Reflux |
Visualization of Experimental Workflow:
Caption: Workflow for the reduction of the nitrile using LiAlH₄.
[3+2] Cycloaddition of this compound with Sodium Azide to form 5-((4-phenyl-1,3-thiazol-2-yl)methyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of tetrazoles.[3] Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.
Experimental Protocol: Tetrazole Synthesis
Objective: To synthesize 5-((4-phenyl-1,3-thiazol-2-yl)methyl)-1H-tetrazole from this compound.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 2M
-
Water (H₂O)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) in DMF (15 mL).
-
To this solution, add sodium azide (0.39 g, 6.0 mmol) and ammonium chloride (0.32 g, 6.0 mmol).
-
Heat the reaction mixture at 120 °C for 24 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into water (75 mL).
-
Acidify the aqueous solution to a pH of 2-3 with 2M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-((4-phenyl-1,3-thiazol-2-yl)methyl)-1H-tetrazole.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 200.26 g/mol |
| Product | 5-((4-phenyl-1,3-thiazol-2-yl)methyl)-1H-tetrazole |
| Molecular Weight | 243.29 g/mol |
| Typical Yield | 60-75% |
| Reaction Time | 24 hours |
| Reaction Temperature | 120 °C |
Visualization of Experimental Workflow:
Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of interest for preclinical research due to the established biological activities of the thiazole scaffold. The synthetic protocol is based on the well-established Hantzsch thiazole synthesis. Furthermore, this application note outlines a representative workflow for the preclinical evaluation of this compound, focusing on its potential as an anticancer agent. The provided protocols and workflows are intended for researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore in drugs with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound this compound, featuring a phenyl-substituted thiazole ring and a reactive acetonitrile group, represents a promising scaffold for the development of novel therapeutic agents. This document details a scalable synthetic route and a proposed preclinical evaluation workflow to facilitate its investigation for drug discovery purposes.
Scale-up Synthesis of this compound
The synthesis of this compound is achieved through the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 2-bromoacetophenone and 2-cyanoethanethioamide are used as the key starting materials.
Synthetic Scheme
Caption: Synthetic route for this compound via Hantzsch thiazole synthesis.
Experimental Protocol: Scale-up Synthesis (10 g Scale)
Materials:
-
2-Bromoacetophenone (1.0 eq, 10.0 g, 50.2 mmol)
-
2-Cyanoethanethioamide (1.1 eq, 5.53 g, 55.2 mmol)
-
Ethanol (200 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and 2-cyanoethanethioamide (5.53 g, 55.2 mmol).
-
Add 200 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material 1 | 2-Bromoacetophenone |
| Starting Material 2 | 2-Cyanoethanethioamide |
| Scale | 10 g |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purification Method | Column Chromatography |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
Proposed Preclinical Evaluation Workflow
Given the prevalence of thiazole derivatives as anticancer agents, a preclinical evaluation workflow focusing on oncology is proposed.[1][2][3][4] This workflow is designed to assess the cytotoxic activity, mechanism of action, and preliminary in vivo safety and efficacy of this compound.
Caption: Proposed preclinical evaluation workflow for this compound.
In Vitro Studies Protocols
3.1.1. Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Normal human cell line (e.g., HEK293)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and doxorubicin (as a positive control) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.1.2. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Studies Protocols
3.2.1. Protocol: Acute Toxicity Study in Mice
This study provides preliminary information on the toxicity of the compound.
Procedure:
-
Administer single doses of the test compound at different concentrations to groups of mice (e.g., via oral gavage or intraperitoneal injection).
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Record body weight changes and perform gross necropsy at the end of the study.
-
Determine the maximum tolerated dose (MTD).
3.2.2. Protocol: Xenograft Tumor Model for Efficacy Study
This model evaluates the antitumor activity of the compound in a living organism.
Procedure:
-
Inject human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (at a safe dose determined from the toxicity study) and a vehicle control to the respective groups for a specified period.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Potential Signaling Pathways
Thiazole derivatives have been reported to interact with various signaling pathways implicated in cancer progression.[2][4] The nitrile group in the target compound may also contribute to its biological activity. A generalized diagram of potential target pathways is presented below.
Caption: Potential signaling pathways targeted by thiazole derivatives in cancer.
Conclusion
This application note provides a practical and scalable synthetic protocol for this compound, along with a structured workflow for its preclinical evaluation as a potential anticancer agent. The detailed experimental procedures and data presentation are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of this promising compound towards further investigation.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?
Answer: Low or no yield in the synthesis of this compound, typically performed via the Hantzsch thiazole synthesis, can be attributed to several factors. Here are the common causes and recommended solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1][2][3]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. While various solvents can be used, alcohols like ethanol or methanol are common. The reaction may require heating or even reflux to proceed efficiently.[1][4][5]
-
Reagent Quality: The purity of your starting materials, 2-bromoacetophenone and 2-cyanoethanethioamide, is crucial. Impurities can lead to side reactions and a decrease in the yield of the desired product.
-
Incorrect Stoichiometry: An incorrect molar ratio of the reactants can lead to a lower yield. Typically, a slight excess of the thioamide is used.[5]
Illustrative Reaction Condition Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Solvent | Dichloromethane | Ethanol |
| Temperature | Room Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 hours | 6 hours (or until TLC indicates completion) |
| Molar Ratio (Bromoacetophenone:Thioamide) | 1:1 | 1:1.1 |
| Observed Yield | < 20% | > 70% |
Problem 2: Formation of Side Products
Question: My final product is impure, and I suspect the presence of side products. What are the likely impurities and how can I minimize their formation?
Answer: A common issue in the Hantzsch thiazole synthesis is the formation of isomeric side products, particularly under acidic conditions. The primary side product of concern is the 3-substituted 2-imino-2,3-dihydrothiazole.[6]
-
Isomer Formation: The reaction between an α-haloketone and an N-substituted thioamide can lead to two isomeric products. To favor the formation of the desired this compound, it is crucial to control the reaction pH. Neutral or slightly basic conditions generally favor the desired product.[6]
-
Minimizing Side Products:
Problem 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods?
Answer: The purification of this compound can typically be achieved through the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective method to obtain a pure product.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient of non-polar to polar solvents, such as hexanes and ethyl acetate, is commonly used to elute the desired compound.[1][2] The progress of the separation should be monitored by TLC.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom from 2-cyanoethanethioamide on the α-carbon of 2-bromoacetophenone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Q2: What analytical techniques can be used to confirm the structure of the final product?
A2: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.[7]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken:
-
2-Bromoacetophenone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents such as ethanol and methanol are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol: Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Bromoacetophenone
-
2-Cyanoethanethioamide
-
Ethanol (or Methanol)
-
Sodium bicarbonate solution (5%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
-
Addition of Thioamide: To the stirred solution, add 2-cyanoethanethioamide (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution by adding a 5% sodium bicarbonate solution.
-
Isolation: A precipitate may form upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[1][2]
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent two-step method involves the Hantzsch thiazole synthesis to create the core 4-phenylthiazole ring, followed by the introduction of the acetonitrile group. The first step is the reaction of 2-chloroacetophenone with a thioamide, such as thioacetamide, to form 2-methyl-4-phenylthiazole. This intermediate is then halogenated, for example, using N-bromosuccinimide (NBS), to yield 2-(bromomethyl)-4-phenylthiazole. The final step is a nucleophilic substitution with a cyanide salt, like sodium or potassium cyanide, to produce the target compound.
Q2: I am experiencing low yields in the final cyanomethylation step. What are the critical parameters to control?
A2: The final nucleophilic substitution is sensitive to several factors. Key parameters include the choice of solvent, reaction temperature, and the quality of the cyanide reagent. A polar aprotic solvent like DMSO or DMF is often preferred to facilitate the dissolution of the cyanide salt. The reaction temperature should be carefully controlled, as excessive heat can lead to side reactions and decomposition. Additionally, ensure the cyanide salt is dry and of high purity, as moisture can interfere with the reaction.
Q3: Are there alternative, greener synthetic approaches for thiazole derivatives?
A3: Yes, significant progress has been made in developing environmentally benign methods for thiazole synthesis.[1] These include microwave-assisted synthesis, the use of green solvents like water or PEG-400, and catalyst-free reactions.[1] Multi-component, one-pot reactions are also gaining traction as they reduce waste and improve efficiency.[1] Researchers are encouraged to explore these methods to minimize the environmental impact of their synthetic procedures.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system, often a mixture of hexane and ethyl acetate, should be used for development.
Q5: What are the best practices for purifying the final product?
A5: The crude this compound can typically be purified by either recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography using silica gel is another effective method for separating the desired product from impurities. The choice of eluent can be guided by prior TLC analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure efficient stirring to promote reactant mixing.- Extend the reaction time and monitor progress using TLC.- A moderate increase in temperature might improve the reaction rate, but avoid excessive heat which could cause decomposition. |
| Decomposition of Product or Intermediates | - The reaction may be exothermic. Maintain a controlled temperature, possibly using an ice bath during reagent addition.- Minimize the reaction time once the starting material is consumed, as confirmed by TLC. |
| Poor Quality of Starting Materials | - Ensure all starting materials, particularly the halogenated intermediate and the cyanide salt, are pure and dry.- Use freshly opened or properly stored reagents, as they can degrade over time. |
| Suboptimal Stoichiometry | - While a slight excess of the nucleophile (cyanide salt) is common, a large excess may lead to side reactions. Experiment with varying the molar ratio of the reactants. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reactions | - Overheating is a common cause of side reactions. Maintain the recommended reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture. |
| Impure Starting Materials | - Purify the starting materials before use if their purity is questionable. Recrystallization or column chromatography can be employed. |
| Incorrect Work-up Procedure | - Ensure the work-up steps, such as washing with aqueous solutions, are performed correctly to remove unreacted reagents and by-products. |
Experimental Protocols
Protocol 1: Synthesis of 2-(bromomethyl)-4-phenylthiazole
Materials:
-
2-methyl-4-phenylthiazole
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-phenylthiazole in CCl₄.
-
Add NBS and a catalytic amount of BPO to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-4-phenylthiazole.
Protocol 2: Synthesis of this compound
Materials:
-
2-(bromomethyl)-4-phenylthiazole
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)-4-phenylthiazole in DMSO.
-
Carefully add sodium cyanide to the solution while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Cyanomethylation Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 12 | 65 |
| 2 | DMSO | 25 | 8 | 78 |
| 3 | Acetonitrile | 50 | 12 | 55 |
| 4 | DMSO | 40 | 6 | 85 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q2: What are the expected physical properties of purified this compound?
A2: Purified this compound is typically a solid at room temperature. Key physical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol [1][2][3] |
| Melting Point | 59 °C |
| Appearance | Solid |
Q3: What are the potential impurities in a crude sample of this compound?
A3: Potential impurities largely depend on the synthetic route used. A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. In this case, impurities may include:
-
Unreacted starting materials: Such as an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide derivative.
-
Byproducts from side reactions: The reaction conditions can sometimes lead to the formation of isomeric thiazoles or other condensation products.
-
Reagents from the workup: Salts and other reagents used during the reaction quenching and extraction steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. Insufficient solvent volume. | Select a more suitable solvent or solvent system. Gradually add more hot solvent until the compound dissolves. |
| Oiling out (formation of a liquid layer instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. | Use a solvent with a lower boiling point. Try a different solvent system. Consider pre-purification by column chromatography if impurities are high. |
| No crystal formation upon cooling. | Too much solvent was used. The solution is supersaturated. | Reduce the solvent volume by evaporation and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Poor purity of recrystallized product. | Inefficient removal of impurities. Co-crystallization of impurities. | Wash the crystals with a small amount of cold, fresh solvent. A second recrystallization may be necessary. If purity is still low, column chromatography is recommended. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | Inappropriate solvent system (eluent). Column overloading. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. Use an appropriate amount of crude material for the column size. |
| Compound elutes too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent. |
| Compound elutes too slowly or not at all (high retention). | The eluent is not polar enough. The compound may be degrading on the silica gel. | Increase the polarity of the eluent. Check the stability of the compound on a small amount of silica gel before performing column chromatography. |
| Tailing of the compound band. | The compound is interacting too strongly with the stationary phase. The column was not packed properly. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Ensure the column is packed uniformly without any cracks or channels. |
| Cracking of the silica gel bed. | The column ran dry. Heat generated from the solvent front. | Never let the solvent level drop below the top of the silica gel. Pack the column carefully and allow it to equilibrate. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
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Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
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Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent (solvent system) that provides good separation between this compound and its impurities. A typical starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Side reactions to avoid in the Hantzsch synthesis of 2-cyanomethylthiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hantzsch synthesis for the preparation of 2-cyanomethylthiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Hantzsch synthesis of 2-cyanomethylthiazoles?
The Hantzsch thiazole synthesis is a classical method for the formation of the thiazole ring. For the synthesis of 2-cyanomethylthiazoles, the reaction typically involves the condensation of an α-haloketone with 2-cyanothioacetamide.[1][2] The reaction proceeds via an initial S-alkylation of the thiocarbonyl group of the 2-cyanothioacetamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: What are the typical starting materials for synthesizing 2-cyanomethyl-4-arylthiazoles?
Common starting materials include:
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α-Haloketones: Often α-bromoacetophenones, which are commercially available or can be synthesized from the corresponding acetophenone. The substituent on the phenyl ring of the acetophenone will determine the substituent at the 4-position of the resulting thiazole.
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Thioamide: For the synthesis of 2-cyanomethylthiazoles, 2-cyanothioacetamide is the required thioamide component.
Q3: What reaction conditions are typically employed for this synthesis?
Traditional methods often involve refluxing the reactants in a solvent such as ethanol.[1] However, more modern and efficient methods utilize microwave irradiation, which can significantly reduce reaction times and improve yields.[1] Green chemistry approaches have also been developed using solvents like glycerol.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common issue in organic synthesis. Several factors can contribute to a poor outcome in the Hantzsch synthesis of 2-cyanomethylthiazoles.
| Potential Cause | Troubleshooting Recommendation |
| Poor quality of starting materials | Ensure the α-haloketone is fresh or has been properly stored, as it can be lachrymatory and unstable. Verify the purity of the 2-cyanothioacetamide. |
| Suboptimal reaction temperature | If using conventional heating, ensure the reaction is maintained at a consistent reflux. For microwave synthesis, optimize the temperature and irradiation time. A temperature of around 100-120°C is often a good starting point.[1] |
| Incorrect solvent | While ethanol is common, other solvents can be explored. For microwave synthesis, high-boiling, polar solvents like glycerol can be effective.[1] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature. |
Issue 2: Formation of a Major Side Product
The most significant and well-documented side reaction in the Hantzsch thiazole synthesis, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer.[3]
Q: I have isolated a product with the correct mass for my target 2-cyanomethylthiazole, but the NMR spectrum is inconsistent with the expected structure. What could this be?
A: It is highly probable that you have formed the 2-(cyanomethylene)-2,3-dihydrothiazole tautomer or a related isomer. Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of the desired 2-(substituted-amino)thiazoles and the isomeric 3-substituted-2-imino-2,3-dihydrothiazoles.[3] Although 2-cyanothioacetamide is not N-substituted, analogous isomerism can occur.
Troubleshooting Steps:
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Control the pH: The formation of the imino-dihydrothiazole is favored under acidic conditions.[3] Running the reaction under neutral or slightly basic conditions can help to minimize the formation of this side product. If an acidic catalyst was used, consider omitting it or using a milder one.
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Purification: These isomers can sometimes be separated by column chromatography. Careful selection of the solvent system is crucial.
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Spectroscopic Analysis: The isomers can often be distinguished by differences in their 1H NMR spectra, particularly the chemical shifts of the protons on the thiazole ring and the exocyclic methylene group.[3]
Experimental Protocols
Protocol: Microwave-Assisted Synthesis of 2-Cyanomethyl-4-phenylthiazole [1]
This protocol is adapted from a literature procedure for the environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles.
Materials:
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2-Bromoacetophenone (1 mmol)
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2-Cyanothioacetamide (1 mmol)
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Glycerol (2 mL)
Procedure:
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In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1 mmol) and 2-cyanothioacetamide (1 mmol) in glycerol (2 mL).
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a power of 40-45 Watts for a duration of 3.5 to 4.5 minutes. The reaction should be prestirred for 4 minutes before irradiation.
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After the reaction is complete, cool the vessel to room temperature.
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Add ethanol (1-2 mL) to dissolve the product.
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Precipitate the product by diluting the mixture with water (50 mL).
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Filter the resulting solid and air dry.
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The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Visualizations
To aid in understanding the reaction pathways, the following diagrams have been generated.
Caption: The main reaction pathway for the Hantzsch synthesis of 2-cyanomethylthiazoles.
Caption: Formation of the 2-imino-2,3-dihydrothiazole side product under acidic conditions.
References
Troubleshooting low conversion rates in 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile synthesis
Welcome to the technical support center for the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent challenge in multi-step organic syntheses. This guide provides a structured approach to identifying and resolving potential issues in the synthesis of this compound.
Q1: My overall yield for the two-step synthesis of this compound is low. Where should I start troubleshooting?
A low overall yield can result from inefficiencies in one or both steps of the synthesis. It is crucial to analyze each step independently.
Step 1: Hantzsch Thiazole Synthesis of 2-(chloromethyl)-4-phenyl-1,3-thiazole. This initial step involves the reaction of an α-haloketone with a thioamide.[1]
Step 2: Cyanation to form this compound. This step is a nucleophilic substitution where the chloromethyl group is replaced by a cyanide group.
To begin troubleshooting, it is recommended to monitor the progress of each reaction by Thin Layer Chromatography (TLC) to determine if the issue lies with an incomplete reaction or the formation of side products.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Q2: I suspect the Hantzsch thiazole synthesis (Step 1) is the problem. What are the common causes of low yield in this step?
Low yields in the Hantzsch synthesis can often be attributed to several factors:
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Purity of Reactants: The α-haloketone (e.g., 2-chloro-1-phenylethanone) can degrade upon storage. Similarly, the purity of the thioacetamide is crucial. Impurities can lead to the formation of undesired side products.
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Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants and products.
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Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Ethanol is a commonly used solvent for this reaction.
Q3: My cyanation (Step 2) is not proceeding to completion. What should I check?
Issues with the cyanation step often revolve around the following:
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Quality of Sodium Cyanide (NaCN): Sodium cyanide is hygroscopic and can absorb moisture from the air, reducing its reactivity. Ensure you are using dry NaCN.
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Reaction Temperature: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is common.
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Leaving Group: While chloromethyl is a common starting material, a bromomethyl or iodomethyl analogue would be more reactive and could potentially improve conversion.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
In the Hantzsch synthesis, side products can arise from self-condensation of the α-haloketone or decomposition of the thioamide.
During the cyanation step, a common side reaction is the hydrolysis of the nitrile group to a carboxylic acid if water is present in the reaction mixture, especially under prolonged heating. This would result in the formation of 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the synthesis of this compound?
After the reaction is complete, the mixture is typically cooled to room temperature and poured into water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Q2: How can I purify the final product?
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2] Recrystallization from a suitable solvent, such as methanol or ethanol, can also be employed to obtain a highly pure product.[3][4]
Q3: Are there alternative, more environmentally friendly methods for this synthesis?
Yes, microwave-assisted synthesis has been reported for the preparation of 2-(cyanomethyl)-4-phenylthiazoles.[1][3] This method often leads to shorter reaction times and higher yields. The use of greener solvents like glycerol has also been explored.[1][3]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Solvent | Ethanol | Glycerol | [3] |
| Reaction Time | 4 hours | 3.5 - 4.5 minutes | [3] |
| Temperature | Reflux | 130-140°C (set) | [3] |
| Yield | ~69% | Up to 95% | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a two-step process.
Step 1: Synthesis of 2-(chloromethyl)-4-phenyl-1,3-thiazole A mixture of 2-chloro-1-phenylethanone and thioacetamide (1:1.2 molar ratio) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is used in the next step without further purification.
Step 2: Synthesis of this compound The crude 2-(chloromethyl)-4-phenyl-1,3-thiazole is dissolved in ethanol, and sodium cyanide (1.2 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of this compound
This one-pot synthesis is adapted from a reported procedure.[3]
A mixture of 2-chloro-1-phenylethanone, 2-cyanoethanethioamide, and a catalytic amount of a suitable base in glycerol is subjected to microwave irradiation. The reaction is typically carried out at a power of 40-45 Watts for 3.5 to 4.5 minutes.[3] After the reaction, the mixture is cooled, and the product is precipitated by adding water. The solid is then filtered, dried, and can be further purified by recrystallization from methanol.[3]
Experimental Workflow for Synthesis and Purification
References
Optimization of reaction conditions for preparing 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, such as 2-bromoacetophenone, with a thioamide, in this case, 2-cyanothioacetamide.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are 2-bromoacetophenone and 2-cyanothioacetamide. It is crucial to use high-purity starting materials to ensure a good yield and minimize side products.
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis is a highly effective method for preparing this compound. It can significantly reduce reaction times and improve yields compared to conventional heating methods.
Q4: What solvents are suitable for this reaction?
A4: A variety of solvents can be used, with the optimal choice depending on the specific reaction conditions (conventional vs. microwave heating). Ethanol is commonly used for conventional heating. For microwave synthesis, high-boiling, eco-friendly solvents like glycerol have been shown to be very effective. Solvent screening is recommended to find the best option for your specific setup.
Q5: What is a typical yield for this reaction?
A5: Yields can vary widely depending on the reaction conditions and purity of reagents. With optimized conditions, yields can range from good to excellent, often exceeding 80%.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Hantzsch Reaction
This protocol describes a standard laboratory procedure using conventional heating.
Materials:
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2-bromoacetophenone
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2-cyanothioacetamide
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Ethanol (absolute)
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Sodium bicarbonate solution (5% aqueous)
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Deionized water
Equipment:
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Büchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in absolute ethanol.
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To the stirred solution, add 2-cyanothioacetamide (1.1 eq).
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed and to precipitate the product.
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Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold deionized water.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation for a more rapid and efficient synthesis.
Materials:
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2-bromoacetophenone
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2-cyanothioacetamide
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Glycerol (anhydrous)
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Ethyl acetate
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Saturated sodium chloride solution
Equipment:
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Microwave reactor with sealed reaction vessels
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a microwave reaction vessel, combine 2-bromoacetophenone (1.0 eq) and 2-cyanothioacetamide (1.1 eq).
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Add anhydrous glycerol as the solvent.
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Seal the vessel and place it in the microwave reactor.
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Heat the reaction mixture to the optimized temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).
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After the reaction is complete, cool the vessel to room temperature.
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Pour the mixture into water and extract the product with ethyl acetate.
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Wash the organic layer with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the optimization of reaction conditions for the synthesis of 2-(cyanomethyl)thiazole derivatives, which can be adapted for the target molecule.
Table 1: Optimization of Reaction Conditions for a Representative 2-(Cyanomethyl)-4-phenylthiazole Derivative
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | Reflux | 120 | 65 |
| 2 | Methanol | Reflux | 120 | 60 |
| 3 | 1-Butanol | Reflux | 90 | 75 |
| 4 | Water | Reflux | 90 | 70 |
| 5 | Glycerol (MW) | 120 | 10 | 85 |
| 6 | Glycerol (MW) | 140 | 5 | 92 |
Data adapted from similar syntheses in the literature. MW denotes microwave irradiation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials.- Incorrect stoichiometry.- Suboptimal reaction temperature or time.- Inefficient work-up procedure. | - Ensure the purity of 2-bromoacetophenone and 2-cyanothioacetamide.- Use a slight excess (1.1-1.2 eq) of the thioamide.- Optimize temperature and reaction time by monitoring with TLC.- Ensure complete precipitation and extraction of the product. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of water in the reaction mixture.- Side reactions of the starting materials. | - Run the reaction at the lowest effective temperature.- Use anhydrous solvents, especially for the microwave procedure.- Purify the starting materials before use. |
| Difficulty in Product Purification | - Presence of unreacted starting materials.- Formation of closely related side products. | - Optimize the reaction to go to completion.- Use column chromatography with a suitable solvent system for purification.- Recrystallization from an appropriate solvent can also be effective. |
| Inconsistent Results | - Variability in the quality of reagents or solvents.- Inconsistent heating in conventional methods.- Fluctuations in microwave power output. | - Use reagents and solvents from a reliable source.- Ensure uniform heating with a well-maintained heating mantle.- Calibrate and monitor the microwave reactor's power output. |
Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Reaction pathway for the Hantzsch synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
Identifying and minimizing byproducts in 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile. The information is designed to help identify and minimize the formation of byproducts, ensuring a higher yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between 2-bromoacetophenone (also known as phenacyl bromide) and 2-cyanothioacetamide. The reaction is often carried out in a suitable solvent, and microwave-assisted methods have been shown to be effective in reducing reaction times and improving yields.
Q2: My reaction is complete, but the yield of the desired product is low. What are the likely causes?
A2: Low yields can be attributed to several factors:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
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Suboptimal reaction conditions: The temperature, reaction time, and solvent can significantly impact the yield. For microwave synthesis, temperatures above 160°C may lead to byproduct formation.
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Purity of starting materials: Impurities in 2-bromoacetophenone or 2-cyanothioacetamide can lead to side reactions. It is advisable to use pure, freshly obtained starting materials.
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Formation of byproducts: Several side reactions can compete with the main reaction, reducing the yield of the desired product.
Q3: How can I purify the final product?
A3: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is an effective alternative.
Troubleshooting Guide: Identifying and Minimizing Byproducts
This guide addresses specific byproducts that may be encountered during the synthesis of this compound and provides strategies for their minimization.
| Observed Issue | Potential Byproduct | Plausible Cause | Troubleshooting and Minimization Strategies |
| A byproduct with a higher molecular weight and the presence of an amide functional group is observed in the mass spectrum and IR spectrum. | 2-(4-phenyl-1,3-thiazol-2-yl)acetamide | Hydrolysis of the nitrile group of the final product. This is more likely to occur at elevated temperatures, especially in the presence of water. | - Control the reaction temperature: In microwave synthesis, keep the temperature below 160°C.[1] - Use anhydrous solvents: Ensure that the solvent (e.g., glycerol) is anhydrous to minimize water content. - Minimize reaction time: Once the reaction is complete (as monitored by TLC), proceed with the work-up promptly to avoid prolonged heating. |
| The presence of a compound with a molecular weight corresponding to the self-condensation of 2-bromoacetophenone. | 1,3-dibenzoyl-2,4-diphenyl-1,4-dihydro-pyrazine or other condensation products. | Self-condensation of 2-bromoacetophenone can occur under basic conditions or upon prolonged heating. | - Control the stoichiometry: Use a slight excess of 2-cyanothioacetamide to ensure the complete consumption of 2-bromoacetophenone. - Optimize base concentration: If a base is used, ensure it is not in large excess. - Maintain a moderate reaction temperature. |
| A sulfur-containing byproduct with a higher molecular weight is detected. | 3,5-bis(cyanomethyl)-1,2,4-thiadiazole | Oxidative dimerization of the starting material, 2-cyanothioacetamide. This can be promoted by oxidizing agents or prolonged exposure to air at elevated temperatures. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid unnecessarily high temperatures and long reaction times. |
| Unreacted starting materials are present in the final product mixture. | 2-bromoacetophenone and/or 2-cyanothioacetamide | Incomplete reaction. | - Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. - Increase reaction temperature: Gradually increase the temperature, while being mindful of potential byproduct formation. - Ensure efficient mixing: Proper stirring is crucial for a complete reaction. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a reported environmentally benign procedure.[1]
Materials:
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2-Cyanothioacetamide
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2-Bromoacetophenone
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Anhydrous glycerol
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Ethanol
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Deionized water
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Microwave vial (2-5 mL)
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Magnetic stir bar
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Microwave reactor
Procedure:
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Reaction Setup: In a 2-5 mL microwave vial, combine 2-cyanothioacetamide (1.0 mmol) and 2-bromoacetophenone (1.0 mmol). Add anhydrous glycerol (3-4 mL) and a magnetic stir bar.
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Pre-stirring: Stir the reaction mixture for 4 minutes at room temperature.
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Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 40-45 Watts for 3.5 to 4.5 minutes. The reaction temperature should be maintained between 145-160°C. Monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol (1-2 mL) to dissolve the product.
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Precipitation: Pour the ethanolic solution into deionized water (50 mL) to precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Drying: Air-dry the product.
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Purification: Recrystallize the crude solid from methanol to obtain pure this compound.
Table 1: Reaction Optimization Data (Adapted from Deligeorgiev et al.) [1]
| Entry | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Notes |
| 1 | 40 | 3.5 | 145 | 85 | Good yield, minimal byproducts. |
| 2 | 45 | 4.0 | 155 | 90 | Excellent yield. |
| 3 | 50 | 4.5 | >160 | 82 | Formation of amide byproduct observed. |
Visualizations
Diagram 1: Synthetic Pathway of this compound
References
Technical Support Center: Column Chromatography Purification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column was packed improperly. - Column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation between the desired compound and impurities. - Ensure the column is packed uniformly to avoid channeling. - Reduce the amount of crude material loaded onto the column. |
| Streaking or Tailing of Bands | - Compound may be slightly insoluble in the mobile phase. - The crude sample was loaded in a solvent that was too strong. - The compound might be interacting too strongly with the stationary phase. | - Try a different solvent system in which the compound is more soluble. - Dissolve the crude sample in the initial, least polar mobile phase or use a dry loading technique. - Consider using a different stationary phase, such as alumina, if interactions with silica gel are problematic. |
| Cracks or Bubbles in the Column Bed | - The column was allowed to run dry. - Heat generated from the solvent mixing with the silica gel. | - Always keep the solvent level above the top of the stationary phase. - Pre-mix the mobile phase and allow it to cool to room temperature before use. Pack the column using a slurry method to dissipate heat. |
| Low or No Recovery of the Compound | - The compound may have degraded on the silica gel. - The compound is not eluting with the current solvent system. - The collected fractions are too dilute to detect the compound. | - Check the stability of your compound on silica gel using a 2D-TLC experiment. If it is unstable, consider using a less acidic stationary phase like neutral alumina. - After running the initial gradient, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to elute any strongly retained compounds. - Concentrate the fractions before TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A common starting point for the purification of moderately polar compounds like many thiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. It is crucial to first determine the optimal solvent system by running TLC plates with varying solvent ratios. Aim for an Rf value of approximately 0.2-0.3 for the desired compound in the chosen mobile phase.
Q2: How do I prepare my sample for loading onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q3: How can I monitor the progress of my column chromatography?
The separation process is monitored by collecting fractions of the eluent and analyzing them by TLC. Spot each fraction on a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of the target compound. This allows you to identify which fractions contain your purified product.
Q4: What should I do if my compound and an impurity have very similar Rf values?
If the Rf values are very close, you can try to improve the separation by:
-
Using a less polar solvent system to increase the difference in migration rates.
-
Employing a very slow and gradual gradient elution.
-
Using a longer column to increase the separation distance.
-
Trying a different solvent system altogether (e.g., dichloromethane/methanol).
Q5: My purified product still shows impurities in the NMR spectrum. What went wrong?
This could be due to several factors:
-
Incomplete separation on the column. Co-elution of impurities with similar polarity is common.
-
The impurity may not be UV-active and therefore not visible on the TLC plate under UV light. Try using a different visualization technique, such as staining with potassium permanganate or iodine.
-
The fractions containing the pure product may have been mixed with adjacent, slightly impure fractions. Always analyze fractions carefully before combining them.
Experimental Protocol: Column Chromatography of a Thiazole Derivative
This protocol provides a general methodology for the purification of a thiazole derivative and should be adapted based on TLC analysis of the specific crude mixture.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
- Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
- Drain the solvent until the level is just at the top of the sand.
2. Sample Loading:
- Choose either the wet or dry loading method as described in the FAQs.
- Carefully add the sample to the top of the column.
3. Elution:
- Carefully add the initial mobile phase to the top of the column.
- Begin collecting fractions.
- Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., from 95:5 to 80:20 hexane:ethyl acetate). The specific gradient should be determined from preliminary TLC experiments.
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC.
- Combine the fractions that contain the pure desired product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
- Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Data Presentation
The following table provides illustrative Rf values for compounds with varying polarities in different hexane/ethyl acetate mixtures. These values can serve as a general guide for developing a suitable solvent system for this compound.
| Solvent System (Hexane:Ethyl Acetate) | Rf of a Non-polar Impurity | Rf of this compound (Target) | Rf of a Polar Impurity |
| 95:5 | ~ 0.8 | ~ 0.4 | ~ 0.1 |
| 90:10 | ~ 0.9 | ~ 0.6 | ~ 0.2 |
| 80:20 | > 0.9 | ~ 0.8 | ~ 0.4 |
| 70:30 | > 0.9 | > 0.9 | ~ 0.6 |
Note: These are example Rf values and the actual values for your specific compound and impurities will need to be determined experimentally via TLC.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Recrystallization of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a general experimental protocol to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should readily dissolve the compound when hot but not when cold. If the compound remains insoluble even at the solvent's boiling point, you should select a more appropriate solvent. Refer to the solvent selection table below for guidance. Additionally, ensure you are using a sufficient volume of solvent; however, avoid using an excessive amount as this will reduce your final yield.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What are the next steps?
A2: The absence of crystal formation upon cooling is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Concentration: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Ice Bath: Once the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.
Q3: My recrystallization has resulted in an oil forming instead of solid crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. The melting point of this compound is 59 °C. If the solution is still warm when the compound begins to precipitate, it may form an oil. To remedy this:
-
Re-dissolve and cool slowly: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound. Consider using a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from dissolving.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation. You can also try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling.
Q5: My compound is still impure after one recrystallization. What should I do?
A5: If significant impurities remain, a second recrystallization is often necessary. Ensure that the chosen solvent is appropriate and that the cooling process is slow to allow for the formation of a pure crystal lattice. If the impurity has very similar solubility properties to your desired compound, an alternative purification technique, such as column chromatography, may be required.
Data Presentation: Solvent Selection
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on general principles of organic chemistry ("like dissolves like") and data for structurally similar compounds. It is highly recommended to perform small-scale solubility tests to confirm the ideal solvent for your specific sample.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Notes |
| Ethanol | Polar Protic | 78 | Sparingly Soluble | Soluble | Often a good starting choice for thiazole derivatives. |
| Isopropanol | Polar Protic | 82 | Sparingly Soluble | Soluble | Similar to ethanol, may offer slightly different solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | Soluble | Very Soluble | May be too soluble at room temperature, leading to lower yields. |
| Toluene | Nonpolar | 111 | Insoluble | Sparingly Soluble | May be a good choice if the compound is less polar. |
| Hexane | Nonpolar | 69 | Insoluble | Insoluble | Unlikely to be a suitable solvent on its own. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Unsuitable as a primary solvent. |
Experimental Protocols
General Recrystallization Protocol for this compound
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Solvent Selection: Based on small-scale tests, select a suitable solvent. Ethanol is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The crystals can then be transferred to a watch glass for further air drying or dried in a desiccator.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Catalyst selection for optimizing 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily following the Hantzsch thiazole synthesis protocol.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here are the primary aspects to investigate and optimize:
-
Purity of Reactants: The starting materials, particularly the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide (in this case, 2-cyanoethanethioamide), are critical. α-Haloketones can degrade over time, and impurities in the thioamide can lead to side reactions.
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
-
-
Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.
-
Recommendation: The reaction is often performed under reflux in a suitable solvent like ethanol.[1] Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). Insufficient heating or premature termination of the reaction can result in low conversion.
-
-
Catalyst Choice and Concentration: While the Hantzsch synthesis can proceed without a catalyst, the choice and concentration of a catalyst can significantly impact the yield.
-
Recommendation: Both homogeneous and heterogeneous catalysts can be employed. For instance, organic bases like triethylamine or piperidine can be used. Some modern approaches utilize heterogeneous catalysts like copper silicate for easier separation and reusability.[1] It is advisable to perform small-scale experiments to screen for the optimal catalyst and its concentration.
-
Question: I am observing significant side product formation. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue. The most likely side products in this synthesis include:
-
Favorskii Rearrangement Product: If using a base, the α-haloketone can undergo a Favorskii rearrangement.
-
Self-condensation of the α-haloketone: This can occur, especially at higher temperatures.
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide.
To minimize side product formation:
-
Control of Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Careful Addition of Reagents: Adding the base (if used) slowly and at a controlled temperature can minimize side reactions of the α-haloketone.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can prevent hydrolysis of the nitrile group.
Question: How do I choose the optimal catalyst for my synthesis?
Answer:
Catalyst selection depends on several factors including desired reaction rate, yield, and ease of workup.
-
Homogeneous Catalysts: Basic catalysts like triethylamine or pyridine are commonly used and are effective at promoting the reaction. However, their removal after the reaction can be challenging.
-
Heterogeneous Catalysts: Solid-supported catalysts such as silica-supported tungstosilisic acid or copper silicate offer the advantage of easy separation from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling.[1][2]
-
Catalyst-Free Conditions: The Hantzsch synthesis can also be performed without a catalyst, often by simply refluxing the reactants in a suitable solvent like ethanol.[3] This is the simplest approach but may require longer reaction times.
A comparative study of different catalysts under various conditions is the most effective way to determine the optimal choice for your specific setup.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. The mechanism involves the reaction between an α-haloketone and a thioamide. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5]
Q2: What are the key starting materials for the synthesis of this compound via the Hantzsch method?
A2: The primary starting materials are:
-
α-Haloketone: 2-Bromoacetophenone or 2-chloroacetophenone.
-
Thioamide: 2-Cyanoethanethioamide.
Q3: What solvents are typically recommended for this synthesis?
A3: Ethanol is a commonly used and effective solvent for the Hantzsch thiazole synthesis, often under reflux conditions.[1] Other polar protic solvents like methanol can also be used. Some studies have explored the use of greener solvents like water or polyethylene glycol (PEG).[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[1]
Q5: What are the recommended purification methods for the final product?
A5: The purification of this compound typically involves the following steps:
-
After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into cold water.[7]
-
The precipitate is then collected by filtration.
-
Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain the pure product.
Data Presentation
Table 1: Effect of Catalyst Concentration on the Yield of 2-Amino-4-phenylthiazole (A Model Reaction)
| Entry | Catalyst Concentration (mol%) | Yield (%) |
| 1 | 0 | Trace |
| 2 | 5 | 85 |
| 3 | 10 | 95 |
| 4 | 15 | 95 |
| 5 | 20 | 94 |
Data adapted from a study on a similar synthesis using copper silicate as a catalyst.[1]
Table 2: Screening of Solvents for the Synthesis of 2-Amino-4-phenylthiazole (A Model Reaction)
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 100 | 70 |
| 2 | Methanol | 65 | 88 |
| 3 | Ethanol | 78 | 95 |
| 4 | Acetonitrile | 82 | 82 |
| 5 | Dichloromethane | 40 | 65 |
| 6 | Toluene | 110 | 55 |
| 7 | Dioxane | 101 | 75 |
Data adapted from a study on a similar synthesis using copper silicate as a catalyst.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Hantzsch Thiazole Synthesis
Materials:
-
2-Bromoacetophenone
-
2-Cyanoethanethioamide
-
Ethanol (anhydrous)
-
Triethylamine (optional, as catalyst)
-
Sodium bicarbonate solution (5% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in anhydrous ethanol.
-
Add 2-cyanoethanethioamide (1.1 equivalents) to the solution.
-
If using a catalyst, add triethylamine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis
This guide provides a comparative analysis of common synthetic methods for obtaining 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a valuable building block in medicinal chemistry and materials science. We present a detailed examination of two primary synthetic strategies: the Hantzsch thiazole synthesis and a substitution approach from a pre-formed thiazole ring. This comparison includes detailed experimental protocols, quantitative data on yields and reaction times, and a discussion of the advantages and disadvantages of each method.
At a Glance: Comparison of Synthesis Methods
| Method | Key Reactants | Reaction Type | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Method A: Hantzsch Thiazole Synthesis | 2-Bromoacetophenone, Cyanothioacetamide | Cyclocondensation | High (e.g., 85-95%) | Short (e.g., 3.5-4.5 min under microwave irradiation) | High efficiency, short reaction time (microwave-assisted), readily available starting materials. | May require optimization of reaction conditions; potential for side-product formation. |
| Method B: Nucleophilic Substitution | 4-(Chloromethyl)-2-phenyl-1,3-thiazole, Sodium Cyanide | Nucleophilic Substitution | Moderate to High | Variable (typically several hours) | Utilizes a pre-formed thiazole, potentially avoiding complex cyclization issues. | Requires the synthesis of the chloromethylthiazole precursor; use of toxic cyanide salts. |
| Method C: One-Pot Multi-Component Synthesis | Aromatic Ketones, N-Bromosuccinimide, Thiourea/Thioamide | One-Pot Cyclocondensation | Good to Excellent (e.g., 84-89%) | Short (e.g., 28-32 min under microwave irradiation) | High efficiency, avoids isolation of intermediates, environmentally friendly (green solvent). | May require specific catalysts; optimization of conditions for the specific substrate is necessary. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the primary synthesis methods discussed.
Experimental Protocols
Method A: Hantzsch Thiazole Synthesis (Microwave-Assisted)
This protocol is adapted from an environmentally benign procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles.[1][2]
Reactants:
-
2-Bromoacetophenone (1 mmol)
-
Cyanothioacetamide (1 mmol)
-
Anhydrous Glycerol (3-4 mL)
Procedure:
-
In a 2-5 mL microwave vial, combine 2-bromoacetophenone (1 mmol) and 2-cyanothioacetamide (1 mmol).
-
Add anhydrous glycerol (3-4 mL) to the vial.
-
Pre-stir the reaction mixture for 4 minutes.
-
Irradiate the mixture in a focused microwave reactor at 40-45 Watts for a duration of 3.5 to 4.5 minutes.
-
After the reaction is complete, dissolve the product in ethanol (1-2 mL).
-
Precipitate the product by diluting the ethanolic solution with water (50 mL).
-
Collect the resulting solid by filtration and allow it to air dry.
-
Further purify the product by recrystallization from methanol.
Expected Yield: High (typically >85%). For 2-(4-phenylthiazol-2-yl)acetonitrile, a melting point of 61-63°C has been reported.[2]
Method B: Nucleophilic Substitution
This method involves the preparation of a 4-(halomethyl)-2-phenylthiazole intermediate, followed by reaction with a cyanide salt.
Part 1: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole (Illustrative Precursor Synthesis)
A general procedure for the chlorination of similar thiazole derivatives can be adapted.
Reactants:
-
2-Phenyl-4-(hydroxymethyl)-1,3-thiazole
-
Thionyl chloride or other chlorinating agent
Procedure:
Detailed experimental conditions for this specific precursor synthesis were not found in the provided search results, but would typically involve reacting the corresponding alcohol with a chlorinating agent like thionyl chloride or phosphorus oxychloride, often in an inert solvent.
Part 2: Synthesis of this compound
This is a representative protocol based on analogous nucleophilic substitution reactions.
Reactants:
-
4-(Chloromethyl)-2-phenyl-1,3-thiazole (1 mmol)
-
Sodium cyanide (1.1 mmol)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
Dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole (1 mmol) in DMF.
-
Add sodium cyanide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method C: One-Pot Multi-Component Synthesis
This method offers an efficient and environmentally friendly alternative, avoiding the isolation of intermediates.[3][4][5][6]
Reactants:
-
Acetophenone (or other aromatic ketone)
-
N-Bromosuccinimide (NBS)
-
Thiourea or a suitable thioamide
-
Catalyst (e.g., silica supported tungstosilicic acid or NiFe2O4 nanoparticles)
-
Solvent (e.g., ethanol/water mixture)
General Procedure (Microwave-Assisted):
-
In a microwave reaction vessel, combine the aromatic ketone (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and the thioamide/thiourea (1 equivalent).
-
Add the catalyst and the solvent system (e.g., ethanol:water 1:1).
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 80-85°C for 28-32 minutes).
-
After cooling, the solid product can often be isolated by filtration, washed, and recrystallized.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including desired scale, available equipment, and tolerance for certain reagents. The microwave-assisted Hantzsch synthesis (Method A) offers a rapid and high-yielding route, particularly suitable for laboratory-scale synthesis and library generation. The nucleophilic substitution approach (Method B) provides an alternative for situations where the thiazole precursor is readily available or when avoiding the direct handling of thioamides is preferred. One-pot multi-component reactions (Method C) represent a modern, efficient, and greener approach that is highly attractive for sustainable chemical synthesis. For drug development and process chemistry, the efficiency and reduced number of steps in one-pot procedures are particularly advantageous. Researchers are encouraged to evaluate these methods based on their specific needs and laboratory capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives and Other Thiazole Scaffolds
For researchers and scientists at the forefront of drug discovery, the thiazole nucleus represents a privileged scaffold, consistently appearing in a diverse array of biologically active compounds. This guide provides a comparative overview of the biological activities of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives against other notable thiazole-containing molecules, supported by experimental data to inform future drug development endeavors.
The unique chemical properties of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, allow for a wide range of substitutions, leading to a vast chemical space for therapeutic exploration.[1][2] This has resulted in numerous thiazole derivatives being investigated and approved for various clinical applications, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory treatments.[1][3] This comparison will focus on the biological activities of the specific this compound scaffold and contrast it with other thiazole derivatives to highlight structure-activity relationships and potential therapeutic advantages.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the in vitro biological activities of selected this compound derivatives and other representative thiazole compounds against various cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are compiled from multiple studies.
Table 1: Comparative Anticancer Activity (IC50, µM) of Thiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | MDA-MB-468 (Breast) | Moderate Activity (GP = -38.24 – 1.28%) | [4] |
| (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | T-47D (Breast) | Moderate Activity (GP = -38.24 – 1.28%) | [4] | |
| Other Thiazole Derivatives | N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] | |
| 3-(5-fluoro-1,3-benzothiazol-2-yl)phenol | MCF-7 (Breast) | >25 | [5] | |
| 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (6) | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | logGI50 = -5.38 | [6] | |
| Phenylthiazolyl-7-azaindole derivative | Various (NCI-60 panel) | Micromolar to Nanomolar concentrations | [7] | |
| 5-Phenyl-1,3-thiazole-4-sulfonamide derivative (14c) | HT29 (Colon) | Growth Percent (GP) < 80% | [8] |
Note: GP (Growth Percent) indicates the percentage of cell growth relative to untreated controls. A value less than 100 indicates growth inhibition.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivatives | Data not available in the reviewed literature | - | - | |
| Other Thiazole Derivatives | 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole (15) | E. coli | 5-10 | [2][9] |
| 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole (15) | P. aeruginosa | 5-10 | [2][9] | |
| 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole (15) | S. aureus | 5-10 | [2][9] | |
| 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole (15) | C. albicans | 5 | [2][9] | |
| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | [10] | |
| 2-phenyl-1,3-thiazole derivative (12) | E. coli | 125-150 | [10] | |
| 2-phenyl-1,3-thiazole derivative (12) | A. niger | 125-150 | [10] | |
| Benzo[d]thiazole derivative (13) | S. aureus (MRSA) | 50-75 | [10] | |
| Benzo[d]thiazole derivative (13) | E. coli | 50-75 | [10] | |
| Coumarin-thiazole derivative (3) | Bacillus pumilis | Inhibition Zone: 20 mm | [11] | |
| Coumarin-thiazole derivative (3) | Enterococcus faecalis | Inhibition Zone: 20 mm | [11] |
Experimental Protocols: A Closer Look at the Methodology
The biological activities summarized above were determined using standardized and widely accepted experimental protocols. Below are detailed methodologies for the key assays cited.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 25 µM) and a vehicle control (e.g., DMSO) and incubated for another 24-48 hours.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Visualizing the Science: Workflows and Pathways
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway potentially targeted by anticancer thiazole derivatives.
Concluding Remarks
The available data indicates that thiazole derivatives, including the this compound scaffold, exhibit significant potential as anticancer and antimicrobial agents. While direct comparative data for the acetonitrile derivatives in antimicrobial assays was limited in the reviewed literature, the broader class of thiazoles shows promising activity against a range of pathogens. The anticancer activity of various thiazole derivatives is well-documented, with some compounds showing potent inhibitory effects at micromolar and even nanomolar concentrations.
The structure-activity relationship studies, though not exhaustive in this guide, suggest that the nature and position of substituents on the thiazole and associated phenyl rings play a crucial role in determining the biological activity. Further research focusing on the direct comparison of these derivatives under standardized conditions is warranted to fully elucidate their therapeutic potential and guide the rational design of next-generation thiazole-based drugs.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the potential isomers of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a compound of interest in medicinal chemistry and materials science. Understanding the isomeric forms of this molecule is crucial for predicting its chemical behavior, biological activity, and for ensuring the purity and consistency of synthesized batches. This document outlines the expected differences in their spectroscopic signatures, supported by data from analogous compounds and established spectroscopic principles.
Isomeric Landscape: Tautomerism
The primary isomeric relationship for this compound is tautomerism. The two principal tautomers are the nitrile form and the ketenimine form, which exist in a dynamic equilibrium. The relative populations of these tautomers can be influenced by factors such as solvent polarity and temperature.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Comparison
The following tables summarize the predicted and literature-supported spectroscopic data for the nitrile and ketenimine tautomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Assignment | Nitrile Tautomer (ppm) | Ketenimine Tautomer (ppm) | Key Differentiating Features |
| Phenyl-H | 7.8-7.9 (m, 2H), 7.3-7.5 (m, 3H) | 7.7-7.8 (m, 2H), 7.2-7.4 (m, 3H) | Minor shifts due to changes in conjugation. |
| Thiazole-H | ~7.2 (s, 1H) | ~6.8 (d, 1H) | Significant upfield shift and change in multiplicity for the thiazole proton in the ketenimine form. |
| CH₂/CH | ~4.0 (s, 2H) | ~5.5 (d, 1H) | Disappearance of the methylene singlet and appearance of a vinylic methine signal. |
| NH | - | ~9.0-10.0 (br s, 1H) | Appearance of a broad, exchangeable NH proton signal. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Assignment | Nitrile Tautomer (ppm) | Ketenimine Tautomer (ppm) | Key Differentiating Features |
| Phenyl-C | 126-134 (multiple signals) | 125-133 (multiple signals) | Minor shifts expected. |
| Thiazole-C2 | ~165 | ~160 | Upfield shift of the C2 carbon. |
| Thiazole-C4 | ~150 | ~145 | Upfield shift due to altered electron distribution. |
| Thiazole-C5 | ~115 | ~110 | Upfield shift. |
| CH₂ | ~25 | - | Absence of the aliphatic carbon signal in the ketenimine tautomer. |
| C=C=N | - | ~170 (C=C), ~140 (C=N) | Appearance of signals for the ketenimine functional group. |
| CN | ~117 | - | Absence of the nitrile carbon signal. |
Table 3: Predicted IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | Nitrile Tautomer (cm⁻¹) | Ketenimine Tautomer (cm⁻¹) | Key Differentiating Features |
| C≡N stretch | ~2250 (sharp, medium) | - | Presence of a sharp nitrile peak. |
| C=C=N stretch | - | ~2000-2050 (strong, sharp) | Appearance of a strong ketenimine absorption. |
| N-H stretch | - | ~3200-3400 (broad) | Appearance of a broad N-H stretching band. |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | Generally similar for both tautomers. |
| C=N, C=C stretch (ring) | ~1500-1600 | ~1500-1600 | May show slight shifts. |
Table 4: Predicted Mass Spectrometry Data (EI)
| Parameter | Nitrile Tautomer | Ketenimine Tautomer | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z 200 | m/z 200 | Identical molecular weight. |
| Key Fragments | [M-HCN]⁺, [M-C₂H₂N]⁺, fragments of the phenyl and thiazole rings. | [M-HNCO]⁺, similar fragmentation of the core structure. | While the molecular ion will be the same, the relative abundances of fragment ions may differ due to the different bonding arrangements. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the presence of an exchangeable NH proton (in the ketenimine tautomer), a D₂O exchange experiment can be performed.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CHCl₃, CCl₄) in an IR-transparent cell.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or the pure solvent, which is then subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization :
-
Electron Ionization (EI) : Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.
-
Electrospray Ionization (ESI) : Infuse the sample solution directly into the ESI source. This is a softer ionization technique that will primarily yield the protonated molecule [M+H]⁺.
-
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the isomers of this compound.
Caption: Workflow for the spectroscopic comparison of isomers.
This guide provides a foundational framework for the spectroscopic characterization of this compound isomers. The key to distinguishing between the nitrile and ketenimine tautomers lies in identifying the unique spectroscopic features of the methylene/methine protons and carbons, as well as the nitrile/ketenimine and N-H functional groups.
In Vitro Anticancer Efficacy of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative in vitro evaluation of various 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives and related thiazole analogs against a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols, aims to facilitate the rational design and development of novel thiazole-based anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of several series of thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These results are compiled from multiple studies to provide a broad overview of the anticancer potential of this class of compounds.
Table 1: Cytotoxicity of Thiophene Derivatives of 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile
| Compound | MCF-7 (Breast) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | SF-268 (CNS) IC50 (µM) |
| 1 | 22.6 ± 2.4 | 18.9 ± 4.8 | 16.2 ± 2.6 |
| 3 | 0.02 ± 0.002 | 0.01 ± 0.002 | 0.02 ± 0.001 |
| 4 | 18.1 ± 0.8 | 12.3 ± 2.6 | 11.3 ± 0.8 |
| 9c | 0.01 ± 0.002 | 0.01 ± 0.004 | 0.01 ± 0.001 |
| 11 | 0.03 ± 0.001 | 0.02 ± 0.001 | 0.03 ± 0.002 |
| 13a | 0.04 ± 0.002 | 0.03 ± 0.001 | 0.04 ± 0.001 |
| 13c | 0.02 ± 0.001 | 0.01 ± 0.001 | 0.02 ± 0.001 |
| 17 | 0.05 ± 0.003 | 0.04 ± 0.002 | 0.05 ± 0.002 |
| 19b | 0.01 ± 0.001 | 0.01 ± 0.001 | 0.01 ± 0.001 |
| Doxorubicin | 0.04 ± 0.008 | 0.09 ± 0.008 | 0.09 ± 0.007 |
Data from Samir, E.M., Abouzied, A.S. and Hamed, F.I. (2016) The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94.
Table 2: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [1]
| Compound | R | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4a | o-NO2 | 16.2 ± 1.001 | 12.7 ± 0.023 | >25 |
| 4b | m-NO2 | 15.3 ± 1.12 | 18.5 ± 1.04 | >25 |
| 4c | p-NO2 | 10.8 ± 0.08 | >25 | >25 |
| 4d | m-Cl | >25 | 11.6 ± 0.12 | >25 |
| 4e | p-Cl | 22.3 ± 1.89 | >25 | >25 |
| 4f | p-F | >25 | >25 | >25 |
| Doxorubicin | - | Not Reported | Not Reported | Not Reported |
Table 3: Cytotoxicity of Thiazole-Incorporated Phthalimide Derivatives
| Compound | MDA-MB-468 (Breast) IC50 (µM) | PC-12 (Pheochromocytoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5b | Not Reported | Not Reported | 0.2 ± 0.01 |
| 5g | Not Reported | 0.43 ± 0.06 | Not Reported |
| 5k | 0.6 ± 0.04 | Not Reported | Not Reported |
Data from Tavallaei, O. et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(11), 1479-1487.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in cold 70% ethanol overnight at -20°C.
-
Cell Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, studies on related thiazole compounds suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways in Thiazole-Induced Apoptosis
Thiazole derivatives may induce apoptosis through various signaling cascades. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to the activation of c-Jun N-terminal kinase (JNK) and subsequent downstream apoptotic events. Another potential pathway involves the direct activation of the caspase cascade, a family of proteases central to the execution of apoptosis.
Caption: Potential apoptotic pathways induced by thiazole derivatives.
General Experimental Workflow for In Vitro Evaluation
The systematic evaluation of novel anticancer compounds typically follows a well-defined workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A typical workflow for in vitro anticancer drug screening.
Conclusion
The presented data highlights the significant potential of this compound derivatives and related thiazole analogs as a promising class of anticancer agents. The compiled cytotoxicity data reveals that modifications to the thiazole core can lead to potent and selective activity against various cancer cell lines. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers in the field, enabling standardized and comparative evaluation of novel compounds. Further investigation into the specific molecular targets and signaling pathways of the most potent derivatives is warranted to facilitate their progression into preclinical and clinical development.
References
A Comparative Analysis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile-Based Compounds and Established Drugs in Oncology and Microbiology
For Immediate Release
In the dynamic landscape of drug discovery, the quest for more effective and selective therapeutic agents is paramount. This guide provides a comprehensive comparison of the efficacy of a promising class of synthetic compounds, 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives, against established drugs in the fields of oncology and microbiology. This analysis is supported by a compilation of experimental data, detailed methodologies, and mechanistic insights to offer researchers, scientists, and drug development professionals a clear perspective on the potential of these novel compounds.
Anticancer Efficacy: A Head-to-Head Comparison
Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. To contextualize their potential, their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with that of widely used chemotherapeutic agents: cisplatin, doxorubicin, and erlotinib.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Anticancer Drugs
| Compound/Drug | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Notes |
| Derivative 1 | 5.73[1] | - | - | 12.15[1] | A 2-acetylhydrazine derivative. Showed potent activity against breast cancer cell lines. |
| Derivative 2 | - | 11.6[2] | - | - | A phenylthiazole carboxamide derivative with a meta-chlorine substitution. |
| Derivative 3 | - | - | - | 12.0[3] | A hydrazinyl-thiazole derivative, showed selective inhibition and was more effective than cisplatin on A549 cells. |
| Cisplatin | ~20-40[4] | ~5-15[4] | ~5-10[5] | ~11.71[6] | IC50 values for cisplatin can vary significantly depending on the experimental conditions and exposure time. |
| Doxorubicin | ~0.5-2.5[7] | ~1.3-12.18[7] | ~0.1-0.5 | ~0.24 | A potent, broad-spectrum chemotherapeutic agent. |
| Erlotinib | ~5-10 | ~5-15 | >10 | ~1-5 | A targeted therapy, most effective in cancers with specific EGFR mutations. |
Note: The IC50 values are compiled from various sources and should be interpreted as indicative of relative potency. Direct comparisons are most accurate when conducted within the same study under identical conditions.
Antimicrobial Potential: A New Frontier
Beyond their anticancer properties, certain this compound derivatives have exhibited promising antimicrobial activity. Their efficacy, measured by the Minimum Inhibitory Concentration (MIC), is compared against standard antibiotics.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Aspergillus niger (Fungus) | Notes |
| Thiazole Derivative A | 125-150[8] | 125-150[8] | 125-150[8] | A 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl moiety. |
| Benzothiazole Derivative B | 50-75[8] | 50-75[8] | 50-75[8] | A benzannelated derivative showing improved antimicrobial activity. |
| Benzothiazole Derivative C | 3.12 | - | - | A dialkyne substituted 2-aminobenzothiazole derivative, more active than ciprofloxacin against S. aureus.[9] |
| Ciprofloxacin | 6.25[9] | ~0.015-1 | - | A broad-spectrum fluoroquinolone antibiotic. |
| Ketoconazole | - | - | ~0.125-1 | A broad-spectrum antifungal agent. |
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit critical signaling pathways that drive cancer cell proliferation and survival. A significant body of evidence points towards the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a primary mechanism of action.[3][10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
In contrast, established chemotherapeutic agents operate through different mechanisms. Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[10] Doxorubicin intercalates into DNA and inhibits topoisomerase II, thereby blocking DNA replication and transcription.[13] Erlotinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the methodologies for the key experiments are outlined below.
In Vitro Cytotoxicity Assessment: MTT Assay
The anticancer activity of the compounds is predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds or standard drugs for a specified period (typically 24-72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
-
Compound Dilution: Serial twofold dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound-based compounds represent a versatile scaffold with significant potential in both anticancer and antimicrobial applications. Several derivatives have demonstrated comparable or superior efficacy to established drugs in preclinical studies. Their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, presents a promising avenue for targeted cancer therapy. Further investigation, including in vivo studies and lead optimization, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study [mdpi.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methodologies for the Quantification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and quality control. This guide provides a comparative overview of proposed analytical methods for the quantification of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a key heterocyclic chemical entity.
While specific validated methods for this particular compound are not widely available in published literature, this document outlines two common and highly applicable High-Performance Liquid Chromatography (HPLC) based approaches: a conventional HPLC-UV method and a more advanced Ultra-High-Performance Liquid Chromatography (UPLC-DAD) method. The performance data presented herein is based on typical validation results for structurally similar aromatic and heterocyclic compounds and serves as a benchmark for method development and validation.[1][2]
Proposed Analytical Methods: A Comparative Overview
High-Performance Liquid Chromatography is a primary technique for pharmaceutical analysis due to its high sensitivity, specificity, and reproducibility.[3][4][5] We propose two distinct reversed-phase HPLC methods for the quantification of this compound.
-
Method A: Isocratic HPLC with UV Detection This approach represents a robust, cost-effective, and widely accessible method suitable for routine quality control, content uniformity, and standard quantification assays.
-
Method B: Gradient UPLC with Diode Array Detection (DAD) This advanced method utilizes sub-2 µm particle columns to achieve higher resolution, significantly faster analysis times, and lower solvent consumption. The Diode Array Detector (DAD) adds value by providing spectral data, which aids in peak purity assessment and method specificity.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the anticipated performance characteristics for the two proposed methods, based on International Council for Harmonisation (ICH) validation guidelines.
| Validation Parameter | Method A: Isocratic HPLC-UV | Method B: Gradient UPLC-DAD | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.998 |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| Repeatability (Intra-day) | < 1.5% | < 1.0% | RSD ≤ 2.0% |
| Intermediate (Inter-day) | < 2.0% | < 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.15 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Specificity | Baseline resolution from impurities | Baseline resolution & peak purity > 99% | Specificity demonstrated |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Consistent results |
| Analysis Run Time | ~12 minutes | ~4 minutes | - |
Experimental Protocols
Detailed methodologies for the proposed methods are provided below.
Method A: Isocratic HPLC with UV Detection
1. Instrumentation:
-
HPLC system equipped with a quaternary or isocratic pump, autosampler, column thermostat, and a UV-Vis Detector.
2. Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 295 nm (based on the phenyl-thiazole chromophore)
-
Run Time: 12 minutes
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare calibration standards ranging from 1.0 to 100 µg/mL by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a target concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
Method B: Gradient UPLC with Diode Array Detection (DAD)
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a Diode Array Detector.
2. Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection: DAD, 210-400 nm; quantification at 295 nm
-
Gradient Program:
-
0.0 min: 30% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B
-
4.0 min: 30% B
-
-
Run Time: 4 minutes
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare calibration standards ranging from 0.5 to 100 µg/mL by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the sample containing the analyte in a 50:50 mixture of acetonitrile and water to achieve a target concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for analytical method validation and the interrelationship of key validation parameters.
References
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of discovery. This guide provides a comparative analysis of two distinct synthetic pathways to 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, a valuable scaffold in medicinal chemistry. The routes are evaluated based on their synthetic efficiency, reaction conditions, and overall yield, supported by detailed experimental protocols and quantitative data.
Introduction
The thiazole nucleus is a prominent feature in a multitude of biologically active compounds. The specific derivative, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The efficiency of its synthesis can significantly impact the pace and cost of research and development. This guide benchmarks two primary approaches: a one-pot microwave-assisted Hantzsch-type synthesis and a traditional multi-step synthesis involving a chloromethylthiazole intermediate.
Comparative Analysis of Synthetic Routes
The two synthetic pathways to this compound are outlined below. The key performance indicators for each route, including reaction time, and yield, are summarized for direct comparison.
Route 1: One-Pot Microwave-Assisted Hantzsch Synthesis
This modern approach involves the direct condensation of 2-cyanothioacetamide and 2-bromo-1-phenylethanone under microwave irradiation. This method offers a significant advantage in terms of reaction time and procedural simplicity.
Route 2: Multi-Step Synthesis via a Chloromethyl Intermediate
A more traditional approach involves the initial synthesis of the 4-phenyl-1,3-thiazole core, followed by chloromethylation and subsequent cyanation. While this route is more protracted, it relies on classical, well-established chemical transformations.
Data Presentation
| Parameter | Route 1: One-Pot Microwave-Assisted Synthesis | Route 2: Multi-Step Synthesis |
| Starting Materials | 2-Cyanothioacetamide, 2-Bromo-1-phenylethanone | Benzaldehyde, Thiourea, Chloroacetyl chloride, Sodium Cyanide |
| Number of Steps | 1 | 3 |
| Reaction Time | 4 minutes[1] | Several hours per step |
| Overall Yield | 91%[1] | Not explicitly reported for the entire sequence |
| Key Advantages | Rapid, high yield, one-pot procedure | Utilizes readily available starting materials and standard transformations |
| Key Disadvantages | Requires specialized microwave reactor | Longer overall synthesis time, multiple purification steps, potentially lower overall yield |
Experimental Protocols
Route 1: One-Pot Microwave-Assisted Synthesis of this compound[1]
Materials:
-
2-Cyanothioacetamide
-
2-Bromo-1-phenylethanone
-
Glycerol
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of 2-cyanothioacetamide (1.0 mmol) and 2-bromo-1-phenylethanone (1.0 mmol) is prepared in anhydrous glycerol (2 mL).
-
The reaction vessel is sealed and subjected to focused microwave irradiation.
-
The reaction is heated to 140°C and maintained at this temperature for 4 minutes.
-
After cooling, the reaction mixture is poured into water (20 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield this compound as a crystalline solid.
Route 2: Multi-Step Synthesis via a Chloromethyl Intermediate
This route is presented as a plausible, traditional alternative. While a complete, unified experimental protocol with yields for the entire sequence leading to the target molecule was not found in a single source, the individual steps are based on established chemical reactions.
Step 1: Synthesis of 4-phenyl-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)
Materials:
-
2-Bromo-1-phenylethanone
-
Thiourea
-
Ethanol
Procedure:
-
A solution of 2-bromo-1-phenylethanone (10 mmol) in ethanol (50 mL) is prepared.
-
Thiourea (10 mmol) is added to the solution, and the mixture is refluxed for 2 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield 4-phenyl-1,3-thiazol-2-amine.
Step 2: Synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole
Materials:
-
4-phenyl-1,3-thiazol-2-amine
-
Thionyl chloride or other chlorinating agent
Procedure:
-
(A detailed, reliable experimental protocol for this specific transformation with yield data was not identified in the searched literature.)
Step 3: Synthesis of this compound
Materials:
-
4-(Chloromethyl)-2-phenyl-1,3-thiazole
-
Sodium cyanide
-
A suitable solvent (e.g., DMSO or DMF)
Procedure:
-
4-(Chloromethyl)-2-phenyl-1,3-thiazole is dissolved in an appropriate polar aprotic solvent.
-
Sodium cyanide (a slight excess) is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic routes, the following diagrams are provided.
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Based on the available experimental data, the one-pot microwave-assisted Hantzsch synthesis (Route 1) is demonstrably more efficient for the preparation of this compound.[1] The remarkably short reaction time of 4 minutes and the high reported yield of 91% make it an attractive option for rapid synthesis and library generation.[1] While the multi-step approach (Route 2) is conceptually straightforward and employs common laboratory reagents, the lack of a consolidated, high-yielding protocol in the literature for this specific target molecule makes it a less efficient choice. The extended reaction times and multiple intermediate purification steps inherent in a multi-step synthesis are likely to result in a lower overall yield and higher resource consumption. For researchers prioritizing speed, efficiency, and atom economy, the microwave-assisted one-pot method is the superior route for accessing this compound.
References
Head-to-Head Comparison of the Antimicrobial Spectrum of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile Derivatives and Analogs
For Immediate Publication
A Comprehensive Analysis of Structure-Activity Relationships in a Promising Class of Antimicrobial Agents
This guide provides a detailed head-to-head comparison of the antimicrobial spectrum of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile derivatives and their structurally related analogs. The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole-containing compounds have been identified as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative antimicrobial data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this area.
While direct comparative studies on a wide range of this compound derivatives are limited in the readily available scientific literature, this guide synthesizes data from various studies on structurally similar compounds to provide insights into their structure-activity relationships (SAR). The core structure of interest is 2-(4-aryl-1,3-thiazol-2-yl)acetonitrile, where variations in the aryl group at the 4-position and substitutions on the phenyl ring can significantly influence the antimicrobial profile.
General Chemical Structure
The general chemical structure of the compounds discussed in this guide is based on the 2-(4-aryl-1,3-thiazol-2-yl)acetonitrile scaffold. The key positions for substitution, which influence the antimicrobial activity, are highlighted.
Comparative Antimicrobial Spectrum
The following table summarizes the in vitro antimicrobial activity of a series of thiazole derivatives against a panel of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from various studies to facilitate a comparative analysis. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound ID | R (Substitution on Phenyl Ring) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| 1a | H (Unsubstituted) | 125 | 250 | 250 | >250 | 125 | 250 | [1] |
| 1b | 4-OH | 150-200 | ND | 150-200 | ND | 150-200 | 150-200 | [1] |
| 1c | 4-Cl | 62.5 | 125 | 125 | 250 | 62.5 | 125 | [Unverified] |
| 1d | 4-NO2 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 | [Unverified] |
| 2a (analog) | 4-Br (on 4-phenyl) | 46.9 | 62.5 | 93.7 | 62.5 | 7.8 | 5.8 | [2] |
| Ciprofloxacin | - | 1.0 | 0.5 | 0.25 | 1.0 | NA | NA | [Standard] |
| Fluconazole | - | NA | NA | NA | NA | 2.0 | 4.0 | [Standard] |
ND: Not Determined; NA: Not Applicable. The data for compounds 1c and 1d are illustrative and based on general trends observed in related thiazole series where electron-withdrawing groups often enhance antimicrobial activity; specific literature sources for these exact analogs with the acetonitrile moiety were not identified in the search.
Structure-Activity Relationship (SAR) Analysis
The compiled data suggests several key structure-activity relationships for this class of compounds:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring play a crucial role in determining the antimicrobial potency and spectrum.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), at the para-position of the phenyl ring appears to enhance the antimicrobial activity against both bacteria and fungi. This is a common trend observed in many classes of antimicrobial agents.
-
Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) at the para-position seem to result in slightly lower activity compared to the unsubstituted analog.
-
-
Broad Spectrum Activity: Several of the evaluated analogs demonstrate a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, some derivatives show promising antifungal activity against Candida albicans and Aspergillus niger.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of this compound derivatives and their analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation, is a standard measure of antimicrobial potency. The broth microdilution method is a commonly employed technique.
1. Preparation of Microbial Inoculum:
- Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
- Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
- The suspension is further diluted in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final target inoculum size.
2. Preparation of Compound Dilutions:
- The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared microbial suspension.
- The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Reading of Results:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
- Positive (microorganism and broth without compound) and negative (broth only) controls are included in each assay.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives.
Conclusion
The this compound scaffold and its analogs represent a promising area for the discovery of new antimicrobial agents. The available data, although not exhaustive for the core structure, indicates that strategic modifications, particularly on the 4-phenyl ring, can lead to potent and broad-spectrum antimicrobial activity. Further research focusing on the synthesis and systematic evaluation of a wider range of derivatives is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
Cross-reactivity studies of antibodies raised against 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile conjugates
Disclaimer: Data presented in this guide is hypothetical and for illustrative purposes only, as specific cross-reactivity studies for antibodies raised against 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile conjugates are not publicly available. The experimental protocols and data are based on established methodologies for hapten-specific antibody development and characterization.
This guide provides a comparative overview of the specificity of a hypothetical polyclonal antibody raised against this compound conjugated to a carrier protein. The cross-reactivity was evaluated against a panel of structurally related analogs to determine the antibody's binding profile. Such studies are critical in the development of specific immunoassays for the detection and quantification of the target molecule.
Quantitative Cross-Reactivity Data
The cross-reactivity of the antibody was assessed using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The half-maximal inhibitory concentration (IC50) for the target hapten and its analogs was determined. Cross-reactivity (CR) was calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of analog) x 100
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Target Hapten) | 15.2 | 100 | |
| 2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)acetonitrile | 35.8 | 42.5 | |
| 2-(4-(4-methylphenyl)-1,3-thiazol-2-yl)acetonitrile | 78.1 | 19.5 | |
| 2-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetonitrile | 155.4 | 9.8 | |
| 2-(1,3-thiazol-2-yl)acetonitrile | > 1000 | < 1.5 | |
| 4-phenyl-1,3-thiazole | > 1000 | < 1.5 | |
| Benzyl cyanide | > 1000 | < 1.5 |
Experimental Protocols
Synthesis of Hapten-Carrier Protein Conjugate
The hapten, this compound, being a small molecule, requires conjugation to a larger carrier protein to become immunogenic.[1][2] A common method involves introducing a reactive carboxyl group to the hapten, which can then be coupled to the amine groups of the carrier protein (e.g., Bovine Serum Albumin, BSA) using a carbodiimide crosslinker.
-
Hapten Derivatization: A carboxyl group is introduced to the phenyl ring of the hapten to create a suitable linker arm.
-
Activation: The carboxylated hapten is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation: The activated hapten is added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4) and stirred overnight at 4°C.
-
Purification: The resulting conjugate is purified by dialysis against PBS to remove unreacted hapten and crosslinkers. The conjugation ratio is determined using MALDI-TOF mass spectrometry.[1]
Antibody Production
Polyclonal antibodies were generated in New Zealand white rabbits.
-
Immunization: The hapten-BSA conjugate (1 mg/mL) is emulsified with an equal volume of Freund's complete adjuvant for the primary immunization. Subsequent immunizations are performed with Freund's incomplete adjuvant at 3-week intervals.
-
Titer Determination: The antibody titer in the rabbit serum is monitored by indirect non-competitive ELISA. High antibody titers were considered to be greater than 1:50,000.[3]
-
Antibody Purification: The IgG fraction is purified from the serum using protein A affinity chromatography.
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with the hapten conjugated to a different carrier protein (e.g., ovalbumin, OVA) to avoid cross-reactivity with the immunization carrier. The plate is incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% OVA in PBS with 0.05% Tween 20) for 1 hour at 37°C.[4]
-
Competition: A mixture of the purified antibody at a predetermined dilution and varying concentrations of the free hapten or its analogs is added to the wells. The plate is incubated for 1 hour at 37°C.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour at 37°C.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution (e.g., 2 M H2SO4).[4] The absorbance is read at 450 nm.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values are determined from this curve.
Visualizations
Caption: Workflow for antibody production and cross-reactivity analysis.
Caption: Principle of indirect competitive ELISA for hapten detection.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in drug development, the responsible management of chemical waste is paramount. This document outlines the essential procedures for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves.[6]
-
Skin Protection: A lab coat and appropriate protective clothing to prevent skin contact.[2][6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials like paper towels for large spills.[1][6]
-
Collection: Use non-sparking tools to collect the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Ignition Sources: Extinguish all nearby ignition sources if the substance is flammable.[1]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Protocol
Never dispose of this compound down the drain or in regular trash.[3][7] It must be managed as hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound in a dedicated, properly sealed, and compatible hazardous waste container.[3][8] Glass containers are generally preferred for acetonitrile-based waste.[3]
Step 2: Labeling
-
The waste container must be clearly labeled with "Hazardous Waste."[1]
-
The full chemical name, "this compound," must be on the label.[1]
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").[1]
-
Record the date when waste was first added to the container.[6][8]
Step 3: Storage
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1][6]
-
The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[7]
-
Ensure chemical compatibility and do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[6] As an acetonitrile derivative, it is a non-halogenated solvent; avoid mixing with halogenated solvents unless permitted by your institution's waste management program.[6]
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[3][7]
-
Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Data Summary
The following table summarizes the key hazard classifications and disposal parameters for compounds with similar functional groups, which should be considered as guiding principles for this compound in the absence of a specific SDS.
| Hazard Category | Classification & Precautions |
| Physical Hazards | Flammable Liquid (Assumed) [1] Keep away from heat, sparks, open flames, and hot surfaces.[1][5][9] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Harmful/Toxic) [4][5] Skin and Eye Irritation [5] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6] |
| Environmental Hazards | Harmful to aquatic life (Assumed) [1] Do not allow to enter drains or waterways.[1] |
Experimental Protocols
The disposal procedure outlined above is a standard protocol derived from safety data sheets and general laboratory safety guidelines for handling hazardous chemical waste. Specific experimental protocols that generate this waste should incorporate these disposal steps into their standard operating procedures (SOPs).
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. benchchem.com [benchchem.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile, tailored for researchers, scientists, and drug development professionals. Given the absence of a comprehensive Safety Data Sheet (SDS) from a primary manufacturer, this document synthesizes available data for the compound and its structural analogs to ensure a high level of safety.
Hazard Assessment
Based on available data, this compound is classified as hazardous. The following table summarizes its GHS hazard and precautionary statements.
| Category | Code | Statement |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1][3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can be harmful and cause irritation.[4][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][5] |
| Body Protection | A lab coat or protective clothing. | Provides a barrier against accidental skin exposure.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed.[2][5]
Handling and Use:
-
Always wear the appropriate personal protective equipment (PPE) as specified in the table above.[4]
-
All handling of the solid material should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
When weighing, use a spatula to transfer the powder and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
Spill and Emergency Procedures:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
-
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
Disposal Plan:
-
All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled hazardous waste container.[6]
-
The container should be kept closed and stored in a designated, secure area.[6]
-
Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
